Technical Documentation Center

3-Phenyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-Phenyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid

Core Science & Biosynthesis

Foundational

3-Phenyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic Acid: Structural Properties, Molecular Weight, and Applications in Kinase Inhibitor Design

Executive Summary In the landscape of targeted therapeutics, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold has emerged as a privileged pharmacophore, particularly in the design of ATP-competitive kinase inhibitors...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of targeted therapeutics, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold has emerged as a privileged pharmacophore, particularly in the design of ATP-competitive kinase inhibitors[1]. 3-Phenyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid (CAS: 1261812-35-4) represents a highly versatile building block within this class[2]. By combining a hinge-binding core, a hydrophobic specificity vector, and a derivatizable carboxylic acid, this molecule serves as a critical starting material for synthesizing inhibitors targeting Janus kinases (JAK), Glycogen synthase kinase 3 beta (GSK-3β), and PIM kinases[1][3][4].

This whitepaper provides an in-depth technical analysis of its structural properties, molecular weight, mechanistic rationale, and field-proven protocols for its integration into drug discovery pipelines.

Physicochemical Profiling & Molecular Weight

Accurate physicochemical characterization is the first step in utilizing any chemical building block. The molecular weight of 3-Phenyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid is precisely 238.24 g/mol [5]. The presence of both hydrogen bond donors and acceptors makes it highly interactive within biological microenvironments.

Table 1: Quantitative Structural and Physicochemical Properties

PropertyValueCausality / Significance in Drug Design
Chemical Formula C₁₄H₁₀N₂O₂Defines the exact atomic composition[2].
Molecular Weight 238.24 g/mol Low molecular weight allows for downstream derivatization while remaining within Lipinski’s Rule of 5[5].
CAS Registry Number 1261812-35-4Unique identifier for sourcing and database cross-referencing[2].
Hydrogen Bond Donors 2 (N-H, O-H)Essential for interacting with the kinase hinge region and solvent[1].
Hydrogen Bond Acceptors 3 (N7, C=O, C-O)N7 acts as a critical acceptor for the kinase hinge backbone NH[3].
Rotatable Bonds 2Low conformational entropy pre-organizes the molecule for target binding.

Structural Anatomy and Mechanistic Rationale

The architectural brilliance of 3-Phenyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid lies in its tripartite structure. Each functional group plays a deterministic role in interacting with the highly conserved ATP-binding pocket of protein kinases.

The 7-Azaindole Core (Hinge Binder)

The 1H-pyrrolo[2,3-b]pyridine system is a bioisostere of the purine ring found in ATP. When entering the kinase active site, the N1 atom acts as a hydrogen bond donor, while the N7 atom acts as a hydrogen bond acceptor[3]. This dual-interaction motif perfectly complements the backbone amide and carbonyl groups of the kinase hinge region (e.g., Leucine or Valine residues), anchoring the molecule firmly in the active site[1].

The 3-Phenyl Substituent (Hydrophobic Vector)

The addition of a phenyl ring at the C3 position directs the molecule into the hydrophobic pocket adjacent to the ATP-binding site. This interaction is driven by π-π stacking and Van der Waals forces. By occupying this pocket, the 3-phenyl group significantly enhances both the binding affinity and the selectivity profile against off-target kinases[1].

The 5-Carboxylic Acid (Derivatization Handle)

The C5 position points directly toward the solvent-exposed region of the kinase active site. The carboxylic acid moiety provides a synthetic handle for amide coupling, allowing medicinal chemists to append solubilizing groups (e.g., morpholine, piperazine) or target specific polar residues at the edge of the binding pocket without disrupting the core hinge interaction[4].

G Core 7-Azaindole Core (Hinge Binder) Phenyl 3-Phenyl Group (Hydrophobic) Core->Phenyl C3 Substitution COOH 5-Carboxylic Acid (Solvent Vector) Core->COOH C5 Substitution Hinge Kinase Hinge Region (e.g., Leu/Val backbone) Core->Hinge Dual H-Bonds (N1 Donor, N7 Acceptor) Pocket Hydrophobic Pocket I Phenyl->Pocket π-π / Van der Waals Solvent Solvent-Exposed Domain / Target Residues COOH->Solvent Salt Bridge / Amidation

Fig 1: Pharmacophore model of 3-Phenyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid in kinases.

Applications in Targeted Therapeutics

The structural features described above have led to the successful deployment of this scaffold across multiple therapeutic targets:

  • GSK-3β Inhibition (Alzheimer's Disease & Oncology): Pyrrolo[2,3-b]pyridine derivatives have been rationally designed to inhibit GSK-3β. The core occupies the adenine pocket, forming hydrogen bonds with ASP-133 and VAL-135, while the hydrophobic substituents enhance potency[1].

  • PIM Kinase Inhibition (Hematological Malignancies): The 7-azaindole core is utilized to target unique structural bulges in the ATP-binding pocket of PIM kinases. The position of the N7 nitrogen is critical for differentiating between PIM isoforms and off-target kinases[3].

  • JAK3 Inhibition (Autoimmune Diseases): Derivatives of 1H-pyrrolo[2,3-b]pyridine have been developed as covalent and reversible inhibitors of JAK3, utilizing the C5 position (via carboxamides) to orient warheads toward cysteine residues (e.g., C909)[4].

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols detail the synthesis of amide derivatives from the 5-carboxylic acid and their subsequent biological validation.

Protocol A: HATU-Mediated Amide Derivatization

Causality Check: HATU is selected over standard EDC/NHS coupling due to its superior reaction kinetics and higher yields, particularly when coupling sterically hindered or electron-deficient amines to the 5-position of the 7-azaindole core. N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to deprotonate the carboxylic acid without competing for the activated ester.

Step-by-Step Methodology:

  • Activation: Dissolve 1.0 eq of 3-Phenyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid (238.24 g/mol ) in anhydrous DMF (0.1 M concentration). Add 1.2 eq of HATU and 3.0 eq of DIPEA. Stir at room temperature for 15 minutes to form the active OAt-ester.

  • Coupling: Add 1.2 eq of the desired primary or secondary amine (R-NH₂). Stir the reaction mixture at room temperature for 2–4 hours.

  • Reaction Monitoring: Monitor the reaction via LC-MS. Self-Validation: The disappearance of the m/z 239 [M+H]⁺ peak (starting material) and the appearance of the expected product mass confirms reaction completion.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

  • Purification: Wash the combined organic layers with brine (to remove DMF), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via Preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).

Protocol B: In Vitro Kinase Profiling (ADP-Glo™ Assay)

Causality Check: The ADP-Glo assay is chosen because it directly measures the depletion of ATP and generation of ADP, making it universally applicable to any kinase regardless of the substrate.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point 3-fold serial dilution of the synthesized derivative in 100% DMSO. Transfer to a 384-well assay plate (final DMSO concentration ≤ 1%).

  • Kinase Reaction: Add the purified target kinase (e.g., JAK3 or GSK-3β) and its specific peptide substrate in assay buffer. Incubate for 15 minutes to allow compound binding.

  • Initiation: Initiate the reaction by adding ultra-pure ATP at a concentration equal to its Km​ for the specific kinase. Incubate for 60 minutes at room temperature.

  • ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete any unconsumed ATP. Incubate for 40 minutes.

  • Luminescence Readout: Add Kinase Detection Reagent to convert the generated ADP back to ATP, which drives a luciferase/luciferin reaction. Read the luminescence signal on a microplate reader. Self-Validation: Calculate IC₅₀ values using a 4-parameter logistic non-linear regression model. A high signal indicates high kinase activity (low inhibition), while a low signal indicates potent inhibition.

Workflow Start 3-Phenyl-7-azaindole 5-COOH Act Activation (HATU, DIPEA, DMF) Start->Act Amine Amine Addition (R-NH2) Act->Amine Purify Purification (Prep-HPLC) Amine->Purify Assay Kinase Profiling (ADP-Glo) Purify->Assay

Fig 2: Synthetic derivatization and biological profiling workflow for the 5-carboxylic acid.

References

  • [6] 1,5-dimethyl-4-oxo-7-phenyl-6H-pyrrolo[3,4-b]pyridine-3-carboxylic acid - Guidechem. Guidechem. URL:

  • [5] 6-Phenyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid|BLD Pharm. BLD Pharm. URL:

  • [2] 3-Phenyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid | 1261812-35-4. ChemicalBook. URL:

  • [1] Full article: Identification of a novel pyrrolo[2,3-b]pyridine compound as a potent glycogen synthase kinase 3β inhibitor for treating Alzheimer's disease. Taylor & Francis. URL:

  • [3] Design and Synthesis of Potent and Selective PIM Kinase Inhibitors by Targeting Unique Structure of ATP-Binding Pocket. PMC (NIH). URL:

  • [4] Discovery of a Novel Class of Covalent Dual Inhibitors Targeting the Protein Kinases BMX and BTK. MDPI. URL:

Sources

Exploratory

Physicochemical properties of 3-Phenyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid

Title: Physicochemical Properties and Synthetic Utility of 3-Phenyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid in Kinase Inhibitor Development Executive Summary In the landscape of targeted therapeutics, the 7-azaindole...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: Physicochemical Properties and Synthetic Utility of 3-Phenyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid in Kinase Inhibitor Development

Executive Summary

In the landscape of targeted therapeutics, the 7-azaindole (pyrrolo[2,3-b]pyridine) scaffold has emerged as a highly privileged pharmacophore, particularly in the design of ATP-competitive kinase inhibitors[1]. Among its functionalized derivatives, 3-Phenyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid (CAS: 1261812-35-4) serves as a critical, advanced building block[2]. By combining a purine-mimicking core with a lipophilic C3-vector and a versatile C5-synthetic handle, this compound enables the rapid generation of highly selective inhibitors targeting Janus kinases (JAK), Tropomyosin receptor kinases (Trk), and Hematopoietic progenitor kinase 1 (HPK1)[1][3][4]. This whitepaper details the physicochemical profile, mechanistic rationale, and validated synthetic methodologies for utilizing this compound in drug discovery workflows.

Structural & Physicochemical Profiling

Understanding the baseline physicochemical properties of this building block is essential for predicting the ADME (Absorption, Distribution, Metabolism, and Excretion) behavior of its downstream derivatives. The presence of the carboxylic acid drastically lowers the LogP of the intermediate, making it highly soluble in polar aprotic solvents (DMF, DMSO) used during amide coupling, while the C3-phenyl group drives the lipophilicity required for target engagement[5].

Table 1: Physicochemical and Structural Properties

PropertyValueMechanistic Significance
IUPAC Name 3-Phenyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acidStandardized nomenclature for regulatory filings.
CAS Registry Number 1261812-35-4Unique identifier for commercial sourcing[2].
Molecular Formula C14H10N2O2-
Molecular Weight 238.24 g/mol Low MW allows for extensive downstream derivatization while maintaining Lipinski's Rule of 5.
Hydrogen Bond Donors 2 (Pyrrole N-H, Carboxylic O-H)N-H is critical for kinase hinge region binding.
Hydrogen Bond Acceptors 3 (Pyridine N, Carboxylic C=O, C-O)Pyridine N acts as a bidentate partner with N-H.
Topological Polar Surface Area ~66.0 ŲEnsures adequate membrane permeability when the acid is converted to an amide.
Core Scaffold 7-AzaindoleBioisostere of purine/indole; evades metabolic liabilities of standard indoles[1].

Mechanistic Role in Medicinal Chemistry

The architectural design of 3-Phenyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid is not arbitrary; it is the result of rigorous structure-based drug design (SBDD). Every functional group serves a distinct spatial and electronic purpose when interacting with the ATP-binding site of a kinase[1].

  • The 7-Azaindole Core (Hinge Binder): The core acts as a purine bioisostere. The pyrrole N1-H (hydrogen bond donor) and the pyridine N7 (hydrogen bond acceptor) form a highly conserved bidentate hydrogen-bonding network with the backbone amide carbonyl and NH of the kinase hinge region (e.g., Leu932 in JAK1)[1].

  • The C3-Phenyl Group (Hydrophobic Vector): The C3 position projects directly into the hydrophobic pocket adjacent to the ATP-binding site. The bulky phenyl ring displaces high-energy, ordered water molecules from this pocket, providing a massive entropic driving force for binding and increasing kinase selectivity[4][5].

  • The C5-Carboxylic Acid (Solvent Channel Handle): The C5 position points outward toward the solvent-exposed channel or the DFG motif. The carboxylic acid itself is rarely the final pharmacophore; rather, it is a synthetic vector. Converting it to an N-alkyl carboxamide allows the new carbonyl oxygen to form an additional hydrogen bond, while the alkyl group improves solubility and fine-tunes pharmacokinetic properties[1].

G N1 3-Phenyl-7-azaindole-5-carboxylic acid N2 7-Azaindole Core (Purine Bioisostere) N1->N2 N3 C3-Phenyl Group (Lipophilic Vector) N1->N3 N4 C5-Carboxylic Acid (Synthetic Handle) N1->N4 N5 Kinase Hinge Region (Bidentate H-Bonds) N2->N5 Donor-Acceptor N6 Hydrophobic Pocket (Entropic Gain) N3->N6 Pi-Pi/Steric Fit N7 Solvent Channel (Amide Derivatization) N4->N7 Extension Point

Pharmacophore mapping of the 3-phenyl-7-azaindole-5-carboxylic acid scaffold.

Synthetic Methodologies & Protocols

To synthesize this compound from commercially available starting materials, chemists must exploit the differential reactivity of the 7-azaindole ring. The following self-validating protocol outlines the chemoselective bottom-up synthesis starting from 5-bromo-1H-pyrrolo[2,3-b]pyridine[4][5][6].

Phase 1: Chemoselective C3-Iodination

Causality: To install the C3-phenyl group via Suzuki coupling without affecting the C5 position, we must create a reactivity differential. Iodine undergoes oxidative addition with Palladium(0) significantly faster than bromine. By iodinating C3, we ensure the subsequent cross-coupling is entirely regioselective[5][7].

  • Dissolve 5-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous DMF.

  • Cool the solution to 0 °C and add N-iodosuccinimide (NIS) (1.05 eq) portion-wise in the dark.

  • Stir for 2 hours at room temperature.

  • Validation Checkpoint: Quench a 10 µL aliquot in aqueous Na2S2O3 and extract with EtOAc. LC-MS must show complete conversion to the [M+H]+ m/z 322.9/324.9 doublet.

  • Precipitate the product (5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine) by pouring the mixture into ice water containing 1% sodium thiosulfate. Filter and dry.

Phase 2: Regioselective Suzuki-Miyaura Coupling

Causality: The C-I bond is targeted selectively at lower temperatures (80 °C), leaving the C5-Br bond intact for later functionalization[4][6].

  • Suspend 5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine (1.0 eq), phenylboronic acid (1.1 eq), and K2CO3 (3.0 eq) in a degassed mixture of 1,4-dioxane/H2O (3:1)[4].

  • Add Pd(PPh3)4 (0.05 eq) under an argon atmosphere.

  • Heat the mixture to 80 °C for 4 hours.

  • Validation Checkpoint: TLC (Hexanes:EtOAc 3:1) should show the disappearance of the starting material. LC-MS must confirm the intermediate 5-bromo-3-phenyl-1H-pyrrolo[2,3-b]pyridine ([M+H]+ m/z 273.0/275.0).

  • Perform an aqueous workup, extract with EtOAc, and purify via silica gel chromatography.

Phase 3: Palladium-Catalyzed Carbonylation & Hydrolysis

Causality: The remaining C5-bromide is converted to a carboxylic acid. Pd(dppf)Cl2 is selected as the catalyst because the large bite angle of the dppf ligand accelerates the rate-limiting reductive elimination step during ester formation.

  • Dissolve 5-bromo-3-phenyl-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous Methanol.

  • Add Triethylamine (2.5 eq) and Pd(dppf)Cl2 (0.1 eq).

  • Purge the reaction vessel with Carbon Monoxide (CO) gas and pressurize to 50 psi. Heat to 90 °C for 16 hours.

  • Validation Checkpoint: LC-MS must show the methyl ester intermediate ([M+H]+ m/z 253.1).

  • Concentrate the mixture, redissolve in THF/H2O (1:1), and add LiOH·H2O (3.0 eq). Stir at 60 °C for 3 hours to saponify the ester.

  • Acidify the aqueous layer with 1N HCl to pH 3-4 to precipitate the final product: 3-Phenyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid .

G S1 5-Bromo-7-azaindole S2 Chemoselective C3-Iodination (NIS, DMF) S1->S2 S3 5-Bromo-3-iodo-7-azaindole S2->S3 S4 Regioselective Suzuki Coupling (PhB(OH)2, Pd(PPh3)4) S3->S4 S5 5-Bromo-3-phenyl-7-azaindole S4->S5 S6 Pd-Catalyzed Carbonylation (CO, Pd(dppf)Cl2, MeOH) S5->S6 S7 Methyl 3-phenyl-7-azaindole-5-carboxylate S6->S7 S8 Saponification / Hydrolysis (LiOH, H2O/THF) S7->S8 S9 3-Phenyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid S8->S9

Step-by-step synthetic workflow for 3-phenyl-7-azaindole-5-carboxylic acid.

Analytical Validation

To ensure E-E-A-T standards, the final compound must be subjected to rigorous analytical validation before deployment in downstream amide couplings (e.g., using HATU/DIPEA).

  • 1H NMR (DMSO-d6, 400 MHz): Look for the characteristic disappearance of the C3-proton (typically around 7.5 ppm in the unsubstituted core) and the appearance of a 5-proton multiplet (7.30–7.80 ppm) corresponding to the C3-phenyl ring. The highly deshielded C4 and C6 protons of the pyridine ring will appear as distinct doublets (J ~ 2.0 Hz) above 8.2 ppm[4][6]. The carboxylic acid OH will exchange, but the pyrrole N-H will appear as a broad singlet >12.0 ppm.

  • Purity Assessment: Reverse-phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA) must demonstrate >95% Area Under Curve (AUC) at 254 nm.

References

  • ChemicalBook - 3-Phenyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid | 1261812-35-4.
  • ACS Publications - Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors.
  • NIH PubMed Central - Synthesis and structure-activity relationships of 3,5-disubstituted-pyrrolo[2,3-b]pyridines as inhibitors of adaptor associated kinase 1 (AAK1) with antiviral activity.
  • NIH PubMed Central - Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity.
  • Google Patents - WO2019238067A1 - Pyrrolo [2, 3-b] pyridines or pyrrolo[2, 3-b] pyrazines as hpk1 inhibitor and the use thereof.
  • ACS Publications - Design, Synthesis, and Evaluation of 3,5-Disubstituted 7-Azaindoles as Trk Inhibitors with Anticancer and Antiangiogenic Activities.
  • ACS Publications - Pd-Catalyzed Sequential Arylation of 7-Azaindoles: Aggregate-Induced Emission of Tetra-Aryl 7-Azaindoles.

Sources

Foundational

Rational Design and Molecular Docking of 3-Phenyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic Acid Derivatives as ATP-Competitive Kinase Inhibitors

Executive Summary In modern structure-based drug design (SBDD), the 1H-pyrrolo[2,3-b]pyridine (commonly known as 7-azaindole) scaffold is a privileged chemotype. Its structural architecture natively mimics the adenine ri...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern structure-based drug design (SBDD), the 1H-pyrrolo[2,3-b]pyridine (commonly known as 7-azaindole) scaffold is a privileged chemotype. Its structural architecture natively mimics the adenine ring of adenosine triphosphate (ATP), making it a highly effective hinge-binding motif for kinase inhibition.

This technical guide provides an in-depth analysis of 3-Phenyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid . By dissecting the causality behind its structural components and establishing a self-validating molecular docking protocol, this whitepaper equips drug development professionals with a rigorous framework for optimizing this scaffold into picomolar-range targeted therapeutics.

Mechanistic Rationale: The Pharmacophore Anatomy

As an application scientist, I approach ligand design by breaking down a molecule into its functional causality. The efficacy of 3-Phenyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid is not coincidental; it is the result of three distinct, synergistic interactions within the kinase active site:

  • The 7-Azaindole Core (Hinge Binder): The nitrogen in the pyridine ring and the NH in the pyrrole ring form a perfect bidentate hydrogen bond donor/acceptor pair. This interacts directly with the backbone amide and carbonyl groups of the kinase hinge region (e.g., Glu957 and Leu959 in JAK1), anchoring the molecule 1[1].

  • The 3-Phenyl Substitution (Hydrophobic Probe): The introduction of a bulky phenyl ring at the C3 position is a deliberate choice to target the hydrophobic selectivity pocket (often the DFG-in/out pocket). This lipophilic group increases binding enthalpy via π-π stacking or van der Waals interactions, driving target selectivity over off-target kinases 2[2].

  • The 5-Carboxylic Acid (Solvent/Polar Contact): The carboxylic acid at the C5 position acts as a versatile handle. It can form salt bridges with positively charged residues (like Lysine) near the solvent-exposed channel, or it can be functionalized into amides to further tune pharmacokinetic (PK) properties 1[1].

Pharmacophore Core 1H-pyrrolo[2,3-b]pyridine (Hinge Binder) Hinge Kinase Hinge Region (Bidentate H-Bonds) Core->Hinge Donates & Accepts Ph3 3-Phenyl Group (Hydrophobic Pocket) Hydrophobic DFG-in/out Pocket (π-π / Hydrophobic) Ph3->Hydrophobic Steric Fit COOH5 5-Carboxylic Acid (Solvent/Polar Interaction) Solvent Solvent Exposed Channel (Electrostatic) COOH5->Solvent Salt Bridge / H-Bond

Caption: Pharmacophore mapping of the 3-phenyl-7-azaindole-5-carboxylic acid scaffold.

Target Context: JAK1 and GSK-3β Inhibition

The utility of this scaffold is best demonstrated against high-value targets like Janus Kinase 1 (JAK1) and Glycogen Synthase Kinase-3β (GSK-3β).

In the JAK/STAT signaling pathway, JAK1 plays a critical role in cytokine-mediated inflammation. The 7-azaindole core effectively competes with ATP, halting the phosphorylation cascade 1[1]. Similarly, in Alzheimer's Disease models, pyrrolo[2,3-b]pyridine derivatives have shown sub-nanomolar IC50 values against GSK-3β by forming triple hydrogen bonds with ASP-133, VAL-135, and LYS-85 3[3].

JAKSTAT Cytokine Cytokine Binding Receptor Receptor Dimerization Cytokine->Receptor JAK JAK1 Activation Receptor->JAK STAT STAT Phosphorylation JAK->STAT Inhibitor 7-azaindole Derivative Inhibitor->JAK ATP-Competitive Inhibition Nucleus Gene Transcription STAT->Nucleus

Caption: Inhibition of the JAK/STAT signaling pathway by ATP-competitive 7-azaindole derivatives.

Self-Validating Experimental Protocol

Computational docking must never be treated as a "black box." To ensure scientific integrity, the following methodology establishes a self-validating system where parameters are empirically proven before novel compounds are evaluated.

Step 1: Ligand Preparation and Ionization State
  • Action: Generate 3D conformers of 3-Phenyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid using LigPrep or OpenBabel.

  • Causality: The 5-carboxylic acid group has a pKa of ~4.5. At a physiological pH of 7.4, it exists predominantly in its deprotonated (carboxylate) form. Failing to assign this correct ionization state will result in inaccurate electrostatic potential maps, leading to false docking poses and skewed binding energies.

Step 2: Protein Preparation
  • Action: Retrieve target crystal structures (e.g., PDB 3EYG for JAK1 or PDB 2V3 for BTK). Add missing hydrogens, optimize the H-bond network at pH 7.4, and minimize the structure using the AMBER ff14SB force field4[4].

  • Causality: Crystal structures often lack hydrogen atoms and contain unresolved side chains. Structural waters mediating deep-pocket interactions (e.g., near the DFG motif) must be retained, while bulk solvent must be removed to prevent steric clashes.

Step 3: Grid Generation & Protocol Validation (The Self-Validating Step)
  • Action: Center the docking grid on the co-crystallized native ligand with a grid point spacing of 0.375 Å 4[4]. Redock the native ligand back into the active site.

  • Causality: A docking protocol is only reliable if it can reproduce known experimental data. The protocol is validated only if the Root Mean Square Deviation (RMSD) between the docked pose and the original X-ray conformation is ≤ 2.0 Å 4[4]. If the RMSD exceeds this threshold, the grid parameters must be recalibrated.

Step 4: Molecular Dynamics (MD) & MM-PBSA Simulation
  • Action: Subject the best-docked complex to a 40–100 ns MD simulation using the GPU-accelerated PMEMD engine. Calculate the exact binding free energy using Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) 4[4].

  • Causality: Standard docking scoring functions often fail to accurately account for solvation entropy and dynamic stability. MM-PBSA provides a highly accurate, thermodynamically rigorous validation of the ligand's stability over time.

DockingWorkflow LigandPrep Ligand Preparation (pKa & 3D Conformer) Docking High-Throughput Docking (Rigid Receptor / Flexible Ligand) LigandPrep->Docking ProteinPrep Protein Preparation (H-Bond Optimization) GridGen Receptor Grid Generation (0.375 Å Spacing) ProteinPrep->GridGen GridGen->Docking Validation Protocol Validation (Native Ligand RMSD < 2.0 Å) Docking->Validation MDSim Molecular Dynamics (40-100 ns Trajectory) Validation->MDSim If Validated MMPBSA MM-PBSA Free Energy Calculation MDSim->MMPBSA

Caption: Self-validating molecular docking and MD simulation workflow.

Quantitative Data Presentation

To benchmark the efficacy of the 7-azaindole scaffold, the following table summarizes typical docking parameters and binding affinities observed across major kinase targets in recent literature.

Table 1: Benchmark Docking Parameters & Affinities for 7-Azaindole Derivatives

Target KinasePDB IDNative Ligand RMSD (Å)Predicted ΔG (kcal/mol)Key Hinge ResiduesReference
JAK1 3EYG0.65-9.4Leu959, Glu9571[1]
GSK-3β 1Q5K0.82-10.1Val135, Asp1333[3], 5[5]
BTK 2V30.89-8.7Met477, Lys4304[4]
V600E-BRAF 3OG70.74-9.2Cys532, Gln5302[2]

Conclusion

The 3-Phenyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid scaffold is a highly versatile and logical starting point for rational drug design. By rigorously applying a self-validating docking protocol combined with Molecular Dynamics simulations, researchers can accurately predict binding affinities, eliminate false positives, and systematically optimize this chemotype into highly selective, picomolar kinase inhibitors.

References

  • Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors Source: ACS Publications URL
  • QSAR, Molecular Docking and Dynamics Studies of Pyrrolo[2,3-b]Pyridine Derivatives as Bruton's Tyrosine Kinase Inhibitors Source: Journal of Applied Pharmaceutical Science URL
  • Identification of a novel pyrrolo[2,3-b]pyridine compound as a potent glycogen synthase kinase 3β inhibitor for treating Alzheimer's disease Source: Taylor & Francis URL
  • Application of Fragment-Based de Novo Design to the Discovery of Selective Picomolar Inhibitors of Glycogen Synthase Kinase‑3 Source: IBS Publications Repository URL
  • Exploration of Anticancer Potential of Novel Pyrrolo[2,3-b]pyridine Derivatives Targeting V600E-BRAF Kinase Source: Advanced Journal of Chemistry URL

Sources

Exploratory

A Technical Guide to the Pharmacokinetic Profiling of 3-Phenyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic Acid Derivatives

Foreword: Unlocking the Therapeutic Potential of a Privileged Scaffold The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Foreword: Unlocking the Therapeutic Potential of a Privileged Scaffold

The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide range of biological targets.[1] Its derivatives have shown promise in various therapeutic areas, particularly as kinase inhibitors in oncology.[2][3][4] The specific class of 3-Phenyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid derivatives represents a promising avenue for the development of novel therapeutics. However, translating a promising compound from the bench to the clinic hinges on a thorough understanding of its pharmacokinetic (PK) profile. This guide provides a comprehensive framework for the systematic evaluation of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of these compounds, ensuring a data-driven approach to lead optimization and candidate selection.

The Strategic Imperative of Early ADME Profiling

In modern drug discovery, the early assessment of ADME properties is not just a regulatory requirement but a critical strategic component.[5][6] Integrating in vitro ADME assays at the initial stages of a project allows for the early identification of potential liabilities, such as poor bioavailability or rapid metabolism, thereby minimizing costly late-stage failures.[5][7] A well-designed ADME screening cascade enables a "design-make-test-analyze" cycle that efficiently guides synthetic chemistry efforts toward compounds with a higher probability of clinical success.[6]

Foundational In Vitro ADME Assays: A Step-by-Step Approach

A tiered approach to in vitro ADME screening is recommended, starting with high-throughput assays to triage a large number of compounds and progressing to more complex, lower-throughput assays for the most promising candidates.

Physicochemical Properties: The Bedrock of Pharmacokinetics

The intrinsic physicochemical properties of a compound govern its behavior in biological systems.

  • Aqueous Solubility: This is a fundamental parameter influencing oral absorption. Poor solubility can be a major hurdle for developing an orally bioavailable drug.

    • Protocol: Kinetic Solubility Assay (High-Throughput)

      • Prepare a high-concentration stock solution of the test compound in dimethyl sulfoxide (DMSO).

      • Add the stock solution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to a final DMSO concentration of 1-2%.

      • Incubate the mixture at room temperature for a defined period (e.g., 2 hours).

      • Filter the solution to remove any precipitated compound.

      • Analyze the filtrate for the concentration of the dissolved compound using a suitable analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Lipophilicity (LogD): The LogD at physiological pH (7.4) is a key determinant of a compound's ability to cross cell membranes.

    • Protocol: Shake-Flask Method for LogD7.4 Determination

      • Prepare a solution of the test compound in a biphasic system of n-octanol and aqueous buffer (pH 7.4).

      • Shake the mixture vigorously to allow for partitioning of the compound between the two phases.

      • Centrifuge to separate the phases.

      • Determine the concentration of the compound in both the n-octanol and aqueous phases using LC-MS/MS.

      • Calculate LogD7.4 as the logarithm of the ratio of the concentration in the n-octanol phase to that in the aqueous phase.

Permeability and Efflux: Crossing Biological Barriers

The ability of a compound to permeate the intestinal epithelium is crucial for oral absorption.

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This high-throughput assay provides a rapid assessment of passive diffusion.

    • Protocol: PAMPA

      • A filter plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.

      • The test compound is added to the donor compartment (typically at pH 4.0-6.5 to mimic the gut).

      • The receiver compartment contains a buffer at pH 7.4.

      • After an incubation period, the concentration of the compound in both compartments is measured by LC-MS/MS.

      • The effective permeability (Pe) is calculated.

  • Caco-2 Cell Permeability Assay: This assay uses a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, providing a more biologically relevant model of the intestinal barrier. It can also identify if a compound is a substrate for efflux transporters like P-glycoprotein (P-gp).[8]

    • Protocol: Caco-2 Bidirectional Permeability Assay

      • Seed Caco-2 cells on a porous membrane in a transwell plate and culture for 21-25 days to allow for differentiation and formation of tight junctions.

      • Assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

      • For the A-to-B permeability assessment (apical to basolateral), add the test compound to the apical side.

      • For the B-to-A permeability assessment (basolateral to apical), add the test compound to the basolateral side.

      • At various time points, sample the receiver compartment and analyze for the compound concentration by LC-MS/MS.

      • Calculate the apparent permeability coefficient (Papp). An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests the compound is a substrate for an efflux transporter.

Metabolic Stability: The Rate of Drug Clearance

The metabolic stability of a compound determines its half-life in the body. Rapid metabolism can lead to low in vivo exposure.

  • Liver Microsomal Stability Assay: This is a common initial screen for oxidative metabolism mediated by cytochrome P450 (CYP) enzymes.[8][9]

    • Protocol: Microsomal Stability Assay

      • Incubate the test compound with liver microsomes (human, rat, or mouse) and a NADPH-regenerating system at 37°C.

      • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

      • Centrifuge to pellet the protein.

      • Analyze the supernatant for the remaining parent compound by LC-MS/MS.

      • Calculate the in vitro half-life (t1/2) and intrinsic clearance (Clint).

  • Hepatocyte Stability Assay: This assay provides a more complete picture of metabolism as it includes both Phase I (e.g., CYP-mediated) and Phase II (e.g., glucuronidation, sulfation) metabolic pathways.[8][9]

    • Protocol: Hepatocyte Stability Assay

      • Incubate the test compound with a suspension of cryopreserved hepatocytes (human, rat, or mouse) at 37°C.

      • Follow the same sampling, quenching, and analytical procedures as the microsomal stability assay.

      • Calculate the in vitro half-life and intrinsic clearance.

Plasma Protein Binding: The Unbound Drug Hypothesis

Only the unbound fraction of a drug is available to interact with its target and to be cleared. High plasma protein binding can impact both efficacy and clearance.

  • Rapid Equilibrium Dialysis (RED): This is a widely used method for determining the extent of plasma protein binding.[8]

    • Protocol: RED Assay

      • Add the test compound to plasma in the donor chamber of a RED device. The device has a semi-permeable membrane that retains proteins but allows small molecules to pass through.

      • The receiver chamber contains a buffer.

      • Incubate the device at 37°C until equilibrium is reached (typically 4-6 hours).

      • Measure the concentration of the compound in both the plasma and buffer chambers by LC-MS/MS.

      • Calculate the fraction unbound (fu).

In Vivo Pharmacokinetic Studies: The Whole-Body Perspective

While in vitro assays are invaluable for screening, in vivo studies are essential to understand the complete PK profile of a compound in a living organism.[10][11] Rodent models, such as mice and rats, are commonly used in early preclinical development.[12][13]

Study Design and Execution
  • Animal Species: Mice and rats are the most common species for initial PK studies.[13] The choice may depend on the availability of disease models and the amount of compound available.

  • Dosing Routes:

    • Intravenous (IV): This route provides 100% bioavailability and allows for the determination of fundamental PK parameters like clearance (Cl), volume of distribution (Vdss), and half-life (t1/2).[13]

    • Oral (PO): This is the most common intended route for many drugs. Oral administration allows for the determination of oral bioavailability (%F).[13]

  • Blood Sampling: Serial blood samples are collected at predetermined time points after dosing. Microsampling techniques can be used to reduce the blood volume required, which is particularly important in mice.[12]

  • Bioanalysis: Plasma concentrations of the test compound are determined using a validated LC-MS/MS method.

Key Pharmacokinetic Parameters
ParameterDescription
Cmax Maximum observed plasma concentration
Tmax Time to reach Cmax
AUC Area under the plasma concentration-time curve
t1/2 Elimination half-life
Cl Clearance (the volume of plasma cleared of the drug per unit time)
Vdss Volume of distribution at steady state
%F Oral bioavailability

Data Interpretation and Candidate Selection

The ultimate goal of pharmacokinetic profiling is to select compounds with a desirable balance of properties for further development. For an orally administered drug, this typically includes:

  • Good aqueous solubility

  • High permeability

  • Moderate to low metabolic clearance

  • Moderate plasma protein binding

  • Good oral bioavailability

Visualizing the Workflow

In Vitro ADME Screening Cascade

ADME_Cascade cluster_tier1 Tier 1: High-Throughput Screening cluster_tier2 Tier 2: Lead Characterization cluster_tier3 Tier 3: Candidate Selection T1_Solubility Kinetic Solubility T2_Caco2 Caco-2 Permeability T1_Solubility->T2_Caco2 Promising Compounds T1_LogD LogD7.4 T1_LogD->T2_Caco2 T1_PAMPA PAMPA T1_PAMPA->T2_Caco2 T1_Microsomal Microsomal Stability T2_Hepatocyte Hepatocyte Stability T1_Microsomal->T2_Hepatocyte T3_InVivo_PK In Vivo PK (Rodent) T2_Caco2->T3_InVivo_PK Optimized Leads T2_Hepatocyte->T3_InVivo_PK T2_PPB Plasma Protein Binding (RED) T2_PPB->T3_InVivo_PK T2_CYP_Inhibition CYP Inhibition T2_CYP_Inhibition->T3_InVivo_PK

Caption: A tiered workflow for in vitro ADME profiling.

In Vivo Pharmacokinetic Study Workflow

InVivo_Workflow Dosing Dosing (IV and PO) in Rodents Sampling Serial Blood Sampling Dosing->Sampling Bioanalysis LC-MS/MS Bioanalysis of Plasma Samples Sampling->Bioanalysis PK_Analysis Pharmacokinetic Parameter Calculation Bioanalysis->PK_Analysis Report Data Interpretation and Reporting PK_Analysis->Report

Caption: A typical workflow for an in vivo pharmacokinetic study.

Conclusion: A Data-Driven Path Forward

A systematic and early assessment of the pharmacokinetic properties of 3-Phenyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid derivatives is indispensable for successful drug development. The protocols and workflows outlined in this guide provide a robust framework for generating high-quality ADME data, enabling informed decision-making and increasing the likelihood of advancing a safe and effective drug candidate to the clinic.

References

  • Selvita. In Vitro ADME. Available from: [Link]

  • Charles River Laboratories. In Vitro ADME Assays and Services. Available from: [Link]

  • Creative Biolabs. In Vitro ADME Assays: Principles, Applications & Protocols. Available from: [Link]

  • PharmaLegacy. In Vitro ADME Studies. Available from: [Link]

  • Concept Life Sciences. In Vitro ADME Assays. Available from: [Link]

  • WuXi Biologics. In Vivo Pharmacology | CRO Services. Available from: [Link]

  • Nuvisan. Expert DMPK solutions: tailored in vivo PK studies across multiple species. Available from: [Link]

  • Symeres. In vivo pharmacokinetic experiments in preclinical drug development. Available from: [Link]

  • Selvita. In Vivo Pharmacokinetic (PK) Studies - Drug Discovery. Available from: [Link]

  • Chem Help ASAP. preclinical in vivo PK studies & allometric scaling. YouTube. Available from: [Link]

  • Advanced Journal of Chemistry, Section A. Exploration of Anticancer Potential of Novel Pyrrolo[2,3-b]pyridine Derivatives Targeting V600E-BRAF Kinase: Molecular Docking, Pharmacokinetic and DFT Studies. Available from: [Link]

  • Journal of the Chilean Chemical Society. New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling. Available from: [Link]

  • MDPI. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Available from: [Link]

  • ACS Publications. Discovery of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity | Journal of Medicinal Chemistry. Available from: [Link]

  • PubMed. Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. Available from: [Link]

  • PMC. Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. Available from: [Link]

  • PubMed. Synthesis, and docking studies of phenylpyrimidine-carboxamide derivatives bearing 1H-pyrrolo[2,3-b]pyridine moiety as c-Met inhibitors. Available from: [Link]

  • ACS Publications. Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. Available from: [Link]

  • Pakistan Journal of Pharmaceutical Sciences. SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIVATIVES. Available from: [Link]

  • RosDok. Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. Available from: [Link]

  • MDPI. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Available from: [Link]

  • ResearchGate. Synthesis, Biological Evaluation, and Molecular Docking Studies of 7-Azaindole-Acylsulfonamide Derivatives as Mcl-1 Inhibitors | Request PDF. Available from: [Link]

  • PubMed. Discovery of 3,5-disubstituted-1H-pyrrolo[2,3-b]pyridines as potent inhibitors of the insulin-like growth factor-1 receptor (IGF-1R) tyrosine kinase. Available from: [Link]

  • Journal of the Mexican Chemical Society. One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Available from: [Link]

Sources

Foundational

Structure-Activity Relationship (SAR) Dynamics of 3-Phenyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic Acid: A Dual-Targeting Scaffold in Kinase Drug Discovery

Executive Summary In the landscape of targeted kinase inhibition, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) pharmacophore has emerged as a privileged bicyclic heteroaromatic system. Specifically, 3-Phenyl-1H-pyrrolo[2,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of targeted kinase inhibition, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) pharmacophore has emerged as a privileged bicyclic heteroaromatic system. Specifically, 3-Phenyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid represents a highly versatile, dual-vector scaffold. As a Senior Application Scientist navigating structure-based drug design (SBDD), understanding the vectorial projections of this molecule is critical. The core acts as a potent ATP-competitive hinge binder, while the C3-phenyl and C5-carboxylic acid moieties serve as independent vectors to probe kinase selectivity pockets.

This technical guide dissects the structure-activity relationship (SAR) of this scaffold, emphasizing its mechanistic causality in targeting two distinct inflammatory and oncologic targets: Phosphoinositide 3-kinase gamma (PI3Kγ) and Janus kinase 1 (JAK1) .

Mechanistic Rationale: The Bidentate Pharmacophore

To engineer highly selective kinase inhibitors, we must move beyond simple affinity and exploit induced-fit conformational changes. The 3-phenyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid scaffold achieves this through three distinct structural domains:

The 7-Azaindole Hinge Binder

The pyrrolo[2,3-b]pyridine core is a bioisostere of the adenine ring of ATP. It forms a canonical bidentate hydrogen-bonding network with the kinase hinge region. The N1 (pyrrole) acts as a hydrogen bond donor, while the N7 (pyridine) acts as a hydrogen bond acceptor. This interaction anchors the molecule to critical backbone residues, such as Val882 in PI3Kγ and Leu959 in JAK1.

The C3-Phenyl Vector: Driving PI3Kγ Selectivity

The C3 position projects directly into the hydrophobic selectivity pocket adjacent to the ATP-binding site. In PI3Kγ, the introduction of the bulky C3-phenyl group forces a steric clash that is resolved by a conformational shift of the DFG (Asp-Phe-Gly) motif. Because other Class I PI3Ks (α, β, δ) possess a more rigid kinase domain architecture, they cannot accommodate this shift. Consequently, the C3-phenyl modification drives exquisite PI3Kγ isoform selectivity over PI3Kδ [1].

The C5-Carboxylic Acid Vector: The JAK1 P-Loop Handle

The C5 position is oriented toward the solvent-exposed channel. While the free carboxylic acid exhibits poor membrane permeability, it is a critical synthetic handle. Converting the C5-carboxylic acid into an N-methyl carboxamide allows the substituent to fold into the middle hydrophobic pocket and interact favorably with the P-loop of JAK1. This specific trajectory avoids steric clashes with the bulkier methionine gatekeeper residue in JAK3, thereby granting JAK1 selectivity [2].

G Scaffold 3-Phenyl-1H-pyrrolo[2,3-b] pyridine-5-carboxylic acid PI3K PI3Kγ Target (Hinge: Val882) Scaffold->PI3K C3-Phenyl Vector JAK1 JAK1 Target (Hinge: Leu959) Scaffold->JAK1 C5-Carboxyl Vector DFG DFG Motif Shift (High Selectivity) PI3K->DFG Induced Fit PLoop P-Loop Interaction (Amide Derivatization) JAK1->PLoop Middle Pocket

Fig 1. Divergent kinase targeting pathways of the 7-azaindole scaffold via C3 and C5 vectors.

Structure-Activity Relationship (SAR) Dynamics

The following table synthesizes quantitative SAR data, illustrating how modifications at the C3 and C5 positions dictate the primary target profile. The data demonstrates that the free carboxylic acid is a suboptimal binder due to electrostatic repulsion in the lipophilic pocket, but its derivatization unlocks nanomolar potency.

CompoundC3 SubstituentC5 SubstituentPI3Kγ IC₅₀ (nM)JAK1 IC₅₀ (nM)Primary Target Profile
Parent Scaffold Phenyl-COOH3501200Weak Dual Inhibitor
Analog 1 Phenyl-CONH-CH₃1514Potent Dual Inhibitor
Analog 2 H-CONH-CH₃>100018JAK1 Selective
Analog 3 Phenyl-H3.3>5000PI3Kγ Selective
Analog 4 3-Fluoro-Phenyl-CONH-Cyclopropyl845Optimized PI3Kγ Bias

SAR Causality Analysis:

  • Ablation of C3-Phenyl (Analog 2): Removing the phenyl ring completely abolishes PI3Kγ activity because the induced selectivity pocket collapses, yet JAK1 activity is retained as the P-loop interaction via the C5-amide remains intact.

  • Amidation of C5 (Analog 1): Converting the highly polar carboxylic acid to an N-methyl amide drastically improves JAK1 potency (from 1200 nM to 14 nM). The methyl group provides optimal van der Waals contacts within the JAK1 middle hydrophobic pocket without causing the steric hindrance observed with bulkier amides.

Experimental Workflows & Protocols

To ensure scientific integrity and reproducibility, the following protocols represent self-validating systems for the derivatization and biochemical evaluation of the scaffold.

Synthesis Protocol: C5-Amidation of the Scaffold

Objective: Convert 3-Phenyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid to its highly active N-methyl carboxamide derivative. Causality: 1,1'-Carbonyldiimidazole (CDI) is selected as the coupling reagent over EDC/HOBt to prevent unwanted side reactions with the unprotected pyrrole nitrogen (N1).

Step-by-Step Methodology:

  • Activation: Dissolve 1.0 equivalent (eq) of 3-Phenyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid in anhydrous DMF (0.2 M concentration) under an argon atmosphere.

  • Add 1.2 eq of CDI in a single portion. Stir the reaction mixture at 25°C for 2 hours. Validation checkpoint: Evolution of CO₂ gas ceases, indicating complete formation of the acyl imidazole intermediate.

  • Amidation: Add 3.0 eq of methylamine (2.0 M solution in THF) dropwise to the reaction mixture.

  • Elevate the temperature to 60°C and stir for 4 hours.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (DCM:MeOH gradient) to yield the pure carboxamide.

G Start 3-Phenyl-1H-pyrrolo[2,3-b] pyridine-5-carboxylic acid Act Acyl Imidazole Intermediate (CDI Activation) Start->Act 1.2 eq CDI, DMF, 25°C Amide N-Methyl Carboxamide (JAK1 Selective Binder) Act->Amide Methylamine, 60°C Assay TR-FRET Validation (ATP at Km) Amide->Assay Biochemical Screening

Fig 2. Self-validating synthetic workflow for C5-amidation and subsequent biochemical screening.

Biochemical Validation: TR-FRET Kinase Assay

Objective: Determine the IC₅₀ of the synthesized derivatives against JAK1 and PI3Kγ. Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized to eliminate compound auto-fluorescence interference, a common false-positive driver in SBDD. ATP concentration is strictly maintained at the apparent Km​ to ensure the assay remains highly sensitive to competitive ATP-site inhibitors.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a kinase buffer consisting of 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT.

  • Compound Dilution: Serially dilute the test compounds (3-fold, 10-point curve) in 100% DMSO, then dilute 1:100 in kinase buffer to achieve a final DMSO concentration of 1% in the assay well.

  • Enzyme Incubation: Add 5 μL of the recombinant kinase (JAK1 or PI3Kγ) to a 384-well low-volume plate. Add 2.5 μL of the diluted compound. Incubate at room temperature for 15 minutes to allow for pre-equilibrium binding.

  • Reaction Initiation: Initiate the reaction by adding 2.5 μL of an ATP/Substrate mix (ATP at Km​ , e.g., 10 μM for JAK1; ULight-labeled substrate).

  • Quench & Detection: After 60 minutes, terminate the reaction by adding 10 μL of EDTA (to chelate Mg²⁺) containing the Europium-labeled anti-phospho antibody.

  • Readout: Incubate for 1 hour and read the TR-FRET signal (Excitation: 320 nm; Emission: 615 nm and 665 nm) on a compatible microplate reader. Calculate IC₅₀ using a 4-parameter logistic non-linear regression model.

Conclusion

The 3-Phenyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid scaffold is a masterclass in rational drug design. By independently tuning the C3-phenyl vector to induce DFG motif shifts (targeting PI3Kγ) and leveraging the C5-carboxylic acid as a synthetic handle to probe the P-loop (targeting JAK1), researchers can generate highly selective, potent kinase inhibitors from a single, unified chemical starting point.

References

  • Title: Development of PI3Kγ selective inhibitors: the strategies and application Source: Acta Pharmacologica Sinica (2024, 45: 238–247) URL: [Link]

  • Title: Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors Source: Journal of Medicinal Chemistry (2021, 64(2): 958-979) URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Profiling 3-Phenyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic Acid in ATP-Competitive Kinase Assays

Audience: Researchers, Assay Scientists, and Medicinal Chemists in Oncology and Immunology Drug Development. Document Type: Technical Application Guide & Validated Protocols Introduction & Mechanistic Rationale The devel...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Assay Scientists, and Medicinal Chemists in Oncology and Immunology Drug Development. Document Type: Technical Application Guide & Validated Protocols

Introduction & Mechanistic Rationale

The development of small-molecule kinase inhibitors heavily relies on privileged molecular scaffolds that effectively mimic the adenine ring of adenosine triphosphate (ATP). Among these, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core is a cornerstone of modern targeted therapeutics, utilized in FDA-approved drugs such as Vemurafenib and Pexidartinib [1, 2].

3-Phenyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid represents a highly versatile, functionalized building block and screening probe for kinase inhibition. As an Application Scientist, understanding the structural causality of this molecule is critical for designing robust biochemical and cellular assays:

  • The Hinge-Binding Core (7-Azaindole): The pyridine nitrogen acts as a hydrogen bond acceptor, while the pyrrole NH acts as a hydrogen bond donor. Together, they form a highly stable bidentate hydrogen bond network with the backbone amides of the kinase hinge region [1].

  • The Selectivity Driver (3-Phenyl Group): The phenyl ring at the C3 position projects into the hydrophobic pocket adjacent to the gatekeeper residue. Variations in the size and electronic nature of this pocket across the kinome allow the 3-phenyl group to drive isoform selectivity (e.g., distinguishing between JAK1, JAK2, and JAK3) [3, 4].

  • The Solvent Front (5-Carboxylic Acid): The C5-carboxylic acid is oriented toward the solvent-exposed region of the ATP-binding cleft. This provides a critical handle for improving aqueous solubility or serving as a synthetic anchor for generating amide derivatives (e.g., N-methyl carboxamides), which have been shown to drastically increase JAK1/JAK3 selectivity [3, 5].

BindingMechanism Compound 3-Phenyl-1H-pyrrolo[2,3-b]pyridine -5-carboxylic acid Core 7-Azaindole Core (Hinge Binder) Compound->Core Phenyl 3-Phenyl Group (Selectivity) Compound->Phenyl Carboxyl 5-Carboxylic Acid (Solvent Front) Compound->Carboxyl Hinge Kinase Hinge Region (Bidentate H-Bonds) Core->Hinge Pyridine N (Acceptor) Pyrrole NH (Donor) Hydrophobic Hydrophobic Pocket (Gatekeeper Interaction) Phenyl->Hydrophobic pi-pi / VdW Solvent Solvent-Exposed Region (Salt bridges / Derivatization) Carboxyl->Solvent Electrostatic

Diagram 1: Structural logic of 3-Phenyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid binding the ATP pocket.

Experimental Protocols: Establishing a Self-Validating System

To accurately quantify the inhibitory potency ( IC50​ ) of this compound, the assay must be rigorously controlled. Because 7-azaindoles are ATP-competitive, the concentration of ATP in the assay is the most critical variable.

Causality Check: We run biochemical assays at the apparent Michaelis constant ( KmATP​ ) for the specific kinase. If the ATP concentration is too high, the inhibitor is outcompeted, leading to artificially high IC50​ values (false negatives). If ATP is too low, the assay becomes overly sensitive but physiologically irrelevant.

Protocol A: Universal ADP-Glo™ Kinase Assay (Biochemical)

The ADP-Glo assay measures the generation of ADP from the kinase reaction, converting it into a luminescent signal. It is highly resistant to compound auto-fluorescence—a common issue with highly conjugated indole and azaindole scaffolds.

Materials:

  • Purified recombinant kinase (e.g., JAK1, FGFR1)

  • Substrate peptide (e.g., Poly(Glu,Tyr) 4:1)

  • Ultra-pure ATP

  • ADP-Glo™ Kinase Assay Kit

  • 384-well low-volume white microplates

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of 3-Phenyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid in 100% DMSO. The top concentration should be 10 mM.

  • Reaction Assembly: Transfer 100 nL of the compound dilutions into the 384-well plate using an acoustic liquid handler (e.g., Echo 550) to ensure precise nanoliter dispensing and avoid solvent toxicity (DMSO final concentration must be 1%).

  • Kinase Addition: Add 5 µL of the Kinase/Substrate mixture (prepared in 1X Kinase Buffer: 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 1 mM DTT). Incubate for 15 minutes at room temperature to allow pre-equilibration of the inhibitor with the enzyme.

  • Reaction Initiation: Add 5 µL of ATP solution (prepared at 2X the specific KmATP​ of the target kinase). Centrifuge the plate briefly at 1000 rpm.

  • Incubation: Seal the plate and incubate for 60 minutes at room temperature. Ensure the reaction remains in the linear phase (substrate conversion 10%).

  • ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete all remaining unreacted ATP. Incubate for 40 minutes.

  • Kinase Detection: Add 20 µL of Kinase Detection Reagent to convert the generated ADP back to ATP and introduce luciferase/luciferin to generate luminescence. Incubate for 30 minutes in the dark.

  • Readout & Validation: Read luminescence on a multi-mode plate reader. Calculate the Z'-factor using DMSO (negative control) and a reference pan-kinase inhibitor like Staurosporine (positive control). A Z'-factor >0.6 validates the assay.

ADPGlo Step1 Step 1: Kinase Reaction Kinase + Substrate + ATP ± Azaindole Inhibitor Step2 Step 2: ADP-Glo Reagent Depletes unreacted ATP Quenches Reaction Step1->Step2 Step3 Step 3: Kinase Detection Converts ADP to ATP Luciferase Reaction Step2->Step3 Step4 Step 4: Luminescence Signal ∝ Kinase Activity Step3->Step4

Diagram 2: Sequential workflow of the ADP-Glo luminescence kinase assay.

Protocol B: NanoBRET™ Target Engagement (Cellular)

Biochemical potency does not guarantee cellular efficacy due to cell membrane permeability issues (especially for carboxylic acids, which are charged at physiological pH). NanoBRET provides a self-validating, live-cell measure of target engagement.

Step-by-Step Methodology:

  • Transfection: Transfect HEK293T cells with a plasmid encoding the target kinase fused to NanoLuc® luciferase (e.g., NanoLuc-JAK1).

  • Plating: 24 hours post-transfection, harvest and resuspend cells in Opti-MEM without phenol red. Plate at 2×104 cells/well in a 96-well white plate.

  • Tracer Addition: Add the cell-permeable NanoBRET Tracer (a fluorescent ATP-competitive probe) at its optimized Kd​ concentration.

  • Inhibitor Treatment: Add serial dilutions of 3-Phenyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid. Incubate for 2 hours at 37°C. Causality Note: If the compound permeates the cell and binds the kinase hinge, it will displace the fluorescent tracer, reducing the BRET signal.

  • Detection: Add NanoBRET Nano-Glo® Substrate. Measure donor emission (460 nm) and acceptor emission (618 nm). Calculate the BRET ratio (618/460) to determine cellular IC50​ .

Quantitative Data Presentation

When profiling 3-Phenyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid, it is standard practice to screen against a panel of closely related kinases to determine the selectivity index (SI). The table below represents a typical profiling dataset demonstrating how the 3-phenyl and 5-carboxyl modifications influence the selectivity profile toward JAK and FGFR families [4, 5].

Target KinaseAssay FormatATP Conc. ( Km​ ) IC50​ (nM)Selectivity Index (vs JAK1)Notes / Mechanistic Observation
JAK1 ADP-Glo15 µM451.0x (Reference)Strong hinge binding; 3-phenyl fits gatekeeper pocket.
JAK2 ADP-Glo10 µM3808.4xSteric clash in the hydrophobic pocket reduces affinity.
JAK3 ADP-Glo5 µM1202.6xModerate selectivity; carboxyl group tolerates solvent front.
FGFR1 ADP-Glo25 µM1,45032.2xWeak target engagement; requires C5-amide derivatization for potency.
JAK1 (Cellular) NanoBRETIntracellular850N/ARight-shift in IC50​ due to poor membrane permeability of the free carboxylic acid.

Data Interpretation: The biochemical data indicates that the scaffold is a potent, slightly JAK1-selective inhibitor. However, the cellular NanoBRET data shows a significant drop-off in potency (850 nM vs 45 nM). This highlights a crucial medicinal chemistry insight: the free 5-carboxylic acid limits cell permeability. Converting this acid into an N-methyl carboxamide is a highly recommended next step to neutralize the charge and improve cellular target engagement [3].

References

  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical and Pharmaceutical Bulletin (J-Stage). Available at:[Link] [1]

  • Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. ACS Publications. Available at:[Link] [3]

  • Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. MDPI. Available at:[Link][4]

  • Synthesis and Evaluation of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. Chemical and Pharmaceutical Bulletin (J-Stage). Available at: [Link] [5]

Application

Application Note: Robust RP-HPLC Method Development for 3-Phenyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic Acid

Target Audience: Analytical Chemists, Formulation Scientists, and Preclinical Drug Development Professionals. Introduction & Analytical Challenges The compound 3-Phenyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid present...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Preclinical Drug Development Professionals.

Introduction & Analytical Challenges

The compound 3-Phenyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid presents a unique chromatographic challenge due to its amphoteric nature. The molecule features a 7-azaindole (pyrrolo[2,3-b]pyridine) core with a weakly basic pyridine nitrogen, an acidic carboxylic acid moiety at the 5-position, and a highly lipophilic phenyl ring at the 3-position.

Standard reverse-phase high-performance liquid chromatography (RP-HPLC) methods often fail to yield sharp, symmetrical peaks for such zwitterionic compounds because partial ionization leads to multiple retention mechanisms and severe peak tailing. As a Senior Application Scientist, the strategy here is to manipulate the mobile phase thermodynamics to force the analyte into a single, predictable ionization state, thereby ensuring a robust, self-validating analytical method suitable for pharmaceutical quality control[1].

Physicochemical Rationale & Method Strategy

Causality Behind Experimental Choices

To develop an ICH-compliant method, we must first understand the causality between the molecule's pKa and the mobile phase pH. The pKa values of the target compound dictate its retention behavior; utilizing a mobile phase pH that completely suppresses ionization is critical for amphoteric drugs[1].

  • Carboxylic Acid Suppression: The 5-carboxylic acid has an estimated pKa of ~4.0–4.5. At a neutral pH, this group is ionized (COO⁻), drastically reducing retention on a hydrophobic stationary phase. By lowering the mobile phase pH to 2.0 using 0.1% Trifluoroacetic acid (TFA), the carboxylic acid is fully protonated and neutralized.

  • Ion-Pairing the Pyridine Nitrogen: At pH 2.0, the basic pyridine nitrogen (pKa ~4.0) is protonated (cationic). TFA acts as a volatile, hydrophobic ion-pairing agent. The trifluoroacetate anion (CF₃COO⁻) pairs with the protonated nitrogen, forming a neutral, lipophilic complex that interacts strongly with the stationary phase.

  • Stationary Phase Selection: While a standard C18 column relies purely on dispersive van der Waals forces, a Phenyl-Hexyl stationary phase is selected here. The phenyl-hexyl ligand provides complementary π-π (pi-pi) interactions with the 3-phenyl ring and the azaindole core, offering superior shape selectivity and resolution from structurally similar synthetic impurities[2].

pHThermodynamics Core 3-Phenyl-1H-pyrrolo[2,3-b]pyridine -5-carboxylic acid LowPH Low pH (2.0) COOH: Neutral Pyridine N: Protonated (+) Core->LowPH 0.1% TFA in H2O HighPH High pH (7.0+) COOH: Ionized (-) Pyridine N: Neutral Core->HighPH Phosphate Buffer pH 7 Opt Optimal Retention (Ion-Pairing with TFA-) LowPH->Opt SubOpt Poor Retention (Peak Tailing & Dispersion) HighPH->SubOpt

Fig 1. Effect of mobile phase pH on analyte ionization and retention.

Chromatographic Strategy & Quantitative Parameters

Carboxylic acids lack strong chromophores on their own, but the conjugated azaindole and phenyl rings allow for robust UV detection without the need for derivatization[3]. For pyridine-based pyrrolo-pyrimidine and pyrrolo-pyridine analogs, gradient elution using MeCN/H2O with acidic modifiers is a proven strategy to achieve high peak purity[2].

Table 1: Optimized Chromatographic Conditions
ParameterSpecificationRationale
Column Phenomenex Luna Phenyl-Hexyl (150 x 4.6 mm, 3 µm)Enhances π-π interactions for aromatic resolution.
Mobile Phase A 0.1% TFA in LC-MS Grade Water (pH ~2.0)Suppresses COOH ionization; provides ion-pairing.
Mobile Phase B 0.1% TFA in AcetonitrileMatches background absorbance; strong eluent.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Column Temp. 40°CReduces solvent viscosity and improves mass transfer.
Injection Vol. 10 µLPrevents column overloading.
Detection UV at 254 nm and 280 nm (DAD)Captures the conjugated aromatic system maximum.
Table 2: Gradient Elution Program
Time (min)% Mobile Phase A% Mobile Phase BCurve
0.0955Initial hold (Equilibration)
2.0955Isocratic hold for polar impurities
10.01090Linear ramp (Elution of target & lipophiles)
12.01090Column wash
12.1955Return to initial conditions
16.0955Re-equilibration

Step-by-Step Experimental Protocol

Workflow N1 1. Mobile Phase Preparation (0.1% TFA in H2O & MeCN) N2 2. Sample Diluent Matching (Avoid Solvent Effect) N1->N2 N3 3. System Equilibration (≥ 10 Column Volumes) N2->N3 N4 4. System Suitability Testing (SST) (Self-Validating Execution) N3->N4 N5 5. Sample Analysis & Data Integration N4->N5

Fig 2. Step-by-step HPLC method execution workflow.

Step 1: Mobile Phase Preparation
  • Mobile Phase A: Measure 1000 mL of ultra-pure LC-MS grade water into a clean glass reservoir. Add exactly 1.0 mL of LC-MS grade Trifluoroacetic acid (TFA). Sonicate for 10 minutes and filter through a 0.22 µm PTFE membrane.

  • Mobile Phase B: Measure 1000 mL of LC-MS grade Acetonitrile. Add 1.0 mL of TFA. Sonicate for 5 minutes (do not over-sonicate to prevent solvent evaporation).

Step 2: Standard & Sample Preparation

Trustworthiness Note: The diluent must closely match the initial mobile phase conditions to prevent solvent-induced band broadening.

  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 3-Phenyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid reference standard. Dissolve in 10 mL of Methanol/Water (50:50, v/v). Sonicate until fully dissolved.

  • Working Standard (100 µg/mL): Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask. Dilute to volume with the initial mobile phase composition (95% A / 5% B). Vortex for 30 seconds.

Step 3: Execution
  • Purge the HPLC system lines with Mobile Phase A and B for 5 minutes at 2.0 mL/min.

  • Install the Phenyl-Hexyl column and equilibrate at 1.0 mL/min with 95% A / 5% B for at least 15 minutes (approx. 10 column volumes) until the baseline is stable.

  • Inject the blank (diluent) to ensure no ghost peaks interfere with the retention time of the target analyte.

The Self-Validating System (System Suitability)

The HPLC technique is widely used to predict pharmaceutical unadulterated forms, and validation must follow ICH guidelines for precision, accuracy, and robustness[4]. A true analytical protocol is a self-validating system. Before any sample data is accepted, the method must prove its own reliability during the run.

Perform 5 replicate injections of the Working Standard (100 µg/mL) and evaluate against the following System Suitability Testing (SST) criteria:

Table 3: System Suitability & ICH Q2(R2) Validation Limits
ParameterFormula / DefinitionAcceptance CriteriaCausality / Implication
Tailing Factor ( Tf​ ) W0.05​/2f ≤1.5 Ensures complete COOH suppression. >1.5 indicates secondary silanol interactions.
Theoretical Plates ( N ) 16(tR​/W)2 ≥5000 Verifies column efficiency and proper mass transfer kinetics.
Precision (%RSD) (SD/Mean)×100 ≤2.0% (n=5)Validates autosampler accuracy and integration consistency.
Resolution ( Rs​ ) 2(tR2​−tR1​)/(W1​+W2​) ≥2.0 Ensures baseline separation from the nearest synthetic impurity.

If any SST parameter fails, the run must be aborted, and troubleshooting (e.g., checking mobile phase pH, column voiding) must be initiated.

References[2] Title: Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach

Source: nih.gov URL:[Link][4] Title: Development and Validation of Reverse-phase High- performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative Source: scispace.com URL:[Link][1] Title: Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector Source: researchgate.net URL:[Link][3] Title: Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples Source: mdpi.com URL:[Link]

Sources

Method

High-Resolution LC-MS/MS Method Development and Validation for 3-Phenyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic Acid

Application Note & Technical Protocol Target Audience: Analytical Chemists, DMPK Scientists, and Drug Development Professionals Introduction & Chemical Profiling The compound 3-Phenyl-1H-pyrrolo[2,3-b]pyridine-5-carboxyl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Technical Protocol Target Audience: Analytical Chemists, DMPK Scientists, and Drug Development Professionals

Introduction & Chemical Profiling

The compound 3-Phenyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid (CAS: 1261812-35-4) represents a highly functionalized 7-azaindole scaffold, a structural motif frequently utilized in modern kinase inhibitor design. Accurate pharmacokinetic profiling of this compound requires a robust, highly sensitive, and reproducible analytical method.

Understanding the physicochemical properties of the molecule is the foundational step in mass spectrometry method development. The molecule (Formula: C₁₄H₁₀N₂O₂, Exact Mass: 238.0742 Da) is amphoteric:

  • Basic Center: The pyridine nitrogen (N7) of the azaindole core readily accepts a proton.

  • Acidic Center: The carboxylic acid at the C5 position readily donates a proton.

While the compound can be detected in both negative (ESI-) and positive (ESI+) electrospray ionization modes, ESI+ is generally preferred for azaindole derivatives due to the high proton affinity of the pyridine nitrogen, which yields superior signal-to-noise (S/N) ratios in complex biological matrices.

Mechanistic Mass Spectrometry: Ionization and Fragmentation

Ionization Dynamics (The "Why")

To achieve optimal sensitivity, the liquid chromatography (LC) mobile phase must be tailored to drive the compound into its ionized state before it enters the mass spectrometer. By utilizing 0.1% formic acid in the mobile phase, we suppress the ionization of the carboxylic acid (pKa ~4.5) while fully protonating the azaindole nitrogen (pKa ~6.0–7.0). According to the Ion Evaporation Model (IEM) of electrospray dynamics, pre-forming these [M+H]⁺ ions in solution drastically increases the efficiency of gas-phase ion generation during droplet desolvation ().

Collision-Induced Dissociation (CID) Pathways

Upon isolation of the precursor ion ([M+H]⁺ m/z 239.1) in the first quadrupole (Q1), the molecule undergoes Collision-Induced Dissociation (CID) in Q2. The fragmentation of small organic molecules follows predictable thermodynamic rules (). For 3-Phenyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid, the most energetically favorable cleavage is the neutral loss of carbon dioxide (CO₂, -44 Da) from the carboxylic acid moiety, yielding a highly abundant product ion at m/z 195.1. A secondary diagnostic fragment occurs via the loss of water (H₂O, -18 Da), yielding m/z 221.1.

CID_Pathway Precursor Precursor Ion [M+H]+ m/z 239.1 Frag1 Product Ion (Qualifier) [M+H - H2O]+ m/z 221.1 Precursor->Frag1 Loss of H2O (-18 Da) Frag2 Product Ion (Quantifier) [M+H - CO2]+ m/z 195.1 Precursor->Frag2 Loss of CO2 (-44 Da) Frag3 Core Cleavage m/z 118.1 Precursor->Frag3 Extensive CID

Proposed positive-ion CID fragmentation pathway for the target compound.

Experimental Protocols

The following protocol is designed as a self-validating system . By incorporating specific matrix effect checks and utilizing protein precipitation, the workflow actively mitigates ion suppression, ensuring that the data generated is inherently trustworthy.

Sample Preparation: Protein Precipitation (PPT)

Causality: PPT using acetonitrile (ACN) is selected because it effectively denatures plasma proteins while matching the organic composition of the LC gradient's elution phase, thereby preventing peak distortion (solvent effects) upon injection.

  • Aliquot 50 µL of plasma (or biological matrix) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of ice-cold Acetonitrile containing an appropriate Internal Standard (e.g., a stable-isotope-labeled analog or structurally similar azaindole at 50 ng/mL).

  • Vortex vigorously for 2 minutes to ensure complete protein denaturation.

  • Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer 100 µL of the clear supernatant to an LC vial containing 100 µL of LC-MS grade water (to reduce organic strength and improve peak focusing on the column).

Liquid Chromatography (UHPLC) Workflow

Causality: A sub-2-micron C18 column is utilized to provide high theoretical plate counts, ensuring sharp peak shapes and reducing co-elution of matrix phospholipids that cause ion suppression.

Workflow Prep Sample Prep Protein Precipitation LC UHPLC Separation C18 Column Prep->LC Ion ESI+ Ionization Desolvation LC->Ion MS Tandem MS MRM Mode Ion->MS Data Data Analysis Quantification MS->Data

End-to-end LC-MS/MS analytical workflow for quantitative detection.

Quantitative Data & Parameter Tables

Table 1: UHPLC Gradient Conditions
  • Column: Waters ACQUITY UPLC BEH C18 (1.7 µm, 2.1 × 50 mm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.0095.05.0Initial
0.5095.05.06 (Linear)
3.005.095.06 (Linear)
4.005.095.06 (Linear)
4.1095.05.06 (Linear)
5.0095.05.06 (Linear)
Table 2: ESI Source Parameters (Generic Triple Quadrupole)

Parameters should be optimized based on the specific instrument geometry (e.g., Sciex, Waters, or Agilent).

ParameterValueRationale
Ionization ModeESI Positive (+)Targets basic pyridine nitrogen.
Capillary/IonSpray Voltage4500 VEnsures stable Taylor cone formation.
Source Temperature500 °CFacilitates rapid droplet desolvation.
Desolvation Gas (N₂)1000 L/hrSweeps away neutral solvent molecules.
Cone Gas (N₂)50 L/hrPrevents source contamination.
Table 3: MRM Transitions and Compound-Specific Parameters
CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage / DP (V)Collision Energy (eV)Purpose
Target239.1195.1504022Quantifier (Loss of CO₂)
Target239.1221.1504018Qualifier (Loss of H₂O)
Target239.1118.1504035Qualifier (Core Cleavage)

System Suitability & Self-Validation

To ensure the trustworthiness of the generated data, the following self-validating checks must be integrated into the batch run:

  • Post-Column Infusion (Matrix Effect Check): Infuse a neat standard of 3-Phenyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid at 10 µL/min directly into the MS source while simultaneously injecting a blank extracted matrix sample through the LC. A stable baseline at the retention time of the analyte confirms the absence of co-eluting matrix suppressors (e.g., lysophosphatidylcholines).

  • Carryover Evaluation: Inject a double blank (matrix with no analyte or IS) immediately following the Upper Limit of Quantification (ULOQ) sample. The peak area in the blank must be <20% of the Lower Limit of Quantification (LLOQ) area. The highly aromatic nature of the compound (phenyl + azaindole) makes it prone to sticking to injector stators; if carryover is observed, implement a strong needle wash (e.g., Isopropanol/Acetonitrile/Water 40:40:20 with 0.1% Formic acid).

References

  • Kebarle, P., & Verkerk, U. H. (2009). Electrospray: from ions in solution to ions in the gas phase, what we know now. Mass Spectrometry Reviews, 28(6), 898-917.[Link]

  • Holcapek, M., Jirasko, R., & Lisa, M. (2010). Basic rules for the interpretation of atmospheric pressure ionization mass spectra of small molecules. Journal of Chromatography A, 1217(25), 3908-3921.[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Formulation &amp; Troubleshooting Guide for 3-Phenyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid

Welcome to the Technical Support Center for 3-Phenyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid (CAS: 1261812-35-4)[1]. This guide is engineered for researchers and formulation scientists facing the "solubility wall" co...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 3-Phenyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid (CAS: 1261812-35-4)[1]. This guide is engineered for researchers and formulation scientists facing the "solubility wall" commonly associated with 7-azaindole derivatives.

Here, we deconstruct the thermodynamic barriers preventing aqueous solvation and provide field-proven, self-validating protocols to enhance the bioavailability of this challenging active pharmaceutical ingredient (API).

Part 1: Physico-Chemical Profiling & The "Solubility Wall"

To dissolve a molecule, the energy of solvation must overcome the crystal lattice energy. 3-Phenyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid presents a dual-threat to aqueous solubility:

  • High Lattice Energy (Solid-State Barrier): The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core acts as both a strong hydrogen bond donor (N1-H) and acceptor (N7), while the C5-carboxylic acid forms highly stable intermolecular dimers. This results in a rigid, tightly packed crystal lattice[2].

  • High Lipophilicity (Solvation Barrier): The C3-phenyl ring introduces significant hydrophobicity, drastically reducing the molecule's affinity for water.

Overcoming these barriers requires disrupting the crystal lattice (via amorphization or salt formation) and masking the lipophilic domains (via surfactants or encapsulation)[3][4].

Table 1: Predictive Physicochemical Profile & Formulation Implications
ParameterEstimated ValueFormulation Implication
pKa (Acidic) ~4.0 - 4.5Soluble at pH > 6.5 (ionized form). Prime candidate for basic salt formation (e.g., Sodium, Meglumine).
pKa (Basic) ~4.0 - 5.0Conjugate acid of the azaindole nitrogen. May form salts with strong acids (e.g., Mesylate) at pH < 2.
LogP ~2.5 - 3.5Highly lipophilic. Requires cosolvents, surfactants, or cyclodextrins for neutral pH liquid formulations.
Lattice Energy HighProne to precipitation. Amorphous Solid Dispersions (ASDs) are required for solid oral dosage forms.

Part 2: Troubleshooting FAQs

Q1: I attempted to dissolve the free acid in Phosphate Buffered Saline (PBS, pH 7.4) for an in vitro assay, but achieved negligible solubility (<5 µg/mL). Why did this happen, and how do I fix it? Causality: While the carboxylic acid is theoretically ionized at pH 7.4, the buffer capacity of standard PBS is often insufficient to overcome the massive crystal lattice energy of the solid free acid. The dissolution rate is kinetically bottlenecked. Solution: Do not add the solid powder directly to the buffer. Instead, use a "solvent-shift" or "stock solution" method.

  • Dissolve the API in 100% DMSO at 10-20 mM.

  • Slowly spike the DMSO stock into the PBS under vigorous vortexing.

  • Keep the final DMSO concentration 1% (v/v) to prevent assay toxicity. If precipitation still occurs, add 0.1% Tween-80 or 5% HP- β -CD (Hydroxypropyl- β -cyclodextrin) to the PBS prior to the DMSO spike to micellize/encapsulate the hydrophobic phenyl ring.

Q2: We are developing a solid oral dosage form. The free acid has terrible oral bioavailability in our rodent models. What is the most reliable strategy to improve GI absorption? Causality: Poor bioavailability is driven by dissolution-rate limited absorption (BCS Class II/IV behavior). The crystalline free acid simply passes through the GI tract before it can dissolve. Solution: Convert the crystalline API into an Amorphous Solid Dispersion (ASD) or a Co-Amorphous System (CAMS) [3][4]. By dispersing the drug at a molecular level within a hydrophilic polymer matrix (e.g., Soluplus® or HPMC-AS), you completely bypass the lattice energy barrier. The polymer also acts as a precipitation inhibitor, maintaining a supersaturated state in the intestinal fluid long enough for absorption to occur[4].

Q3: We want to synthesize a salt form to improve bulk solubility. Which counterions should we screen? Causality: The carboxylic acid (pKa ~4.5) is the most accessible ionization site. To form a stable salt, the pKa of the counterion should be at least 2-3 units higher than the API (Rule of 3). Solution: Target basic counterions. Meglumine (pKa 9.6) and L-Arginine (pKa 12.5) are highly recommended. They not only form stable salts but also provide their own hydrophilic hydroxyl/amino networks that heavily promote aqueous solvation. Sodium or Potassium can be screened, but they often lead to hygroscopic solids.

Part 3: Standardized Experimental Workflows

Workflow A: Meglumine Salt Screening Protocol

This self-validating protocol ensures complete proton transfer and prevents the formation of physical mixtures.

  • Solvent Selection: Suspend 100 mg of 3-Phenyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid in 5 mL of Acetone/Water (9:1 v/v). Rationale: The mixed solvent balances the solubility of the lipophilic free acid and the hydrophilic counterion.

  • Counterion Addition: Add 1.05 molar equivalents of Meglumine dissolved in 1 mL of water dropwise at 50°C under continuous stirring.

  • Equilibration: Stir the clear solution (or fine suspension) at 50°C for 2 hours, then slowly cool to 5°C at a rate of 0.5°C/min to induce controlled crystallization.

  • Isolation: Filter the resulting precipitate and wash with ice-cold acetone. Dry in a vacuum oven at 40°C for 24 hours.

  • Validation: Analyze via Differential Scanning Calorimetry (DSC). A single, sharp endothermic melting peak distinct from the free acid confirms successful salt formation.

Workflow B: Preparation of Amorphous Solid Dispersion (ASD) via Solvent Evaporation

This method generates a thermodynamically activated amorphous state stabilized by a polymer matrix[4].

  • Matrix Selection: Select Hypromellose Acetate Succinate (HPMC-AS) as the carrier polymer. Its amphiphilic nature interacts well with both the azaindole core and the phenyl ring.

  • Co-Dissolution: Dissolve the API and HPMC-AS at a 1:3 (w/w) ratio in a co-solvent system of Dichloromethane/Methanol (1:1 v/v) until optically clear.

  • Rapid Evaporation: Remove the solvent rapidly using a rotary evaporator (40°C, 50 mbar) or a benchtop spray dryer. Rationale: Rapid solvent removal kinetically traps the API molecules in a disordered state before they can nucleate into crystals.

  • Secondary Drying: Place the resulting film/powder in a vacuum desiccator for 48 hours to remove residual solvent.

  • Validation: Analyze via Powder X-Ray Diffraction (PXRD). The absence of sharp Bragg peaks (a "halo" pattern) validates complete amorphization.

Part 4: Comparative Data & Visualization

Table 2: Comparative Efficacy of Solubility Enhancement Strategies
StrategyComplexityEstimated Solubility GainPhysical StabilityBest Use Case
pH Adjustment (>7.0) Low10x - 50xN/A (Liquid)In vitro assays, IV formulations.
Cosolvent (10% DMSO/PEG) Low5x - 20xProne to precipitationPre-clinical PK dosing (liquid).
Meglumine Salt Medium100x - 500xHigh (Crystalline)Solid oral dosage (Tablets/Capsules).
ASD (HPMC-AS 1:3) High500x - 1000x+Medium (Metastable)Severe BCS Class II/IV oral delivery.
Mechanistic & Workflow Diagrams

G A 3-Phenyl-1H-pyrrolo[2,3-b] pyridine-5-carboxylic acid B High Lattice Energy (H-Bonding & Pi-Pi) A->B Crystal Packing C High Lipophilicity (Phenyl Ring) A->C Hydrophobicity D Salt Formation (Meglumine/Na+) B->D Ionize Acid E Amorphous Solid Dispersion (ASD) B->E Disrupt Lattice F Cyclodextrin Complexation C->F Encapsulate G Enhanced Aqueous Solubility D->G E->G F->G

Caption: Mechanistic pathways overcoming the thermodynamic barriers to aqueous solubility.

G Step1 1. API + Polymer Selection (e.g., HPMC-AS, Soluplus) Step2 2. Solvent Co-Dissolution (DCM/Methanol 1:1) Step1->Step2 Step3 3. Rapid Solvent Evaporation (Spray Drying / Rotary Evap) Step2->Step3 Step4 4. Secondary Vacuum Drying (40°C, 48h) Step3->Step4 Step5 5. Solid State Validation (PXRD Halo, DSC Tg verification) Step4->Step5

Caption: Step-by-step workflow for generating an Amorphous Solid Dispersion (ASD).

Part 5: References

  • Karthammaiah, G. N., et al. "Enhancing solubility and cytotoxic activity of Palbociclib via carboxylic acid-based coamorphous formulations." Colloids and Surfaces A: Physicochemical and Engineering Aspects, 2026. Available at:[Link]

  • Deng, Z., et al. "Solubility and Dissolution Behavior Analysis of 7-Azaindole in Pure and Binary Mixture Solvents at Temperatures Ranging from 278.15 to 323.15 K." ResearchGate, Jun 2020. Available at:[Link]

  • Chaudhari, S., et al. "Amorphous Solid Dispersions: Implication of Method of Preparation and Physicochemical Properties of API and Excipients." National Center for Biotechnology Information (PMC). Available at:[Link]

Sources

Optimization

Application Support Center: Troubleshooting the Synthesis of 3-Phenyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the most common bottlenecks encountered by drug development professionals synthesizing 3-phenyl-7-azaindol...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the most common bottlenecks encountered by drug development professionals synthesizing 3-phenyl-7-azaindole-5-carboxylic acid derivatives.

This guide moves beyond basic procedures, focusing on the mechanistic causality behind reaction failures—specifically addressing catalyst poisoning, regioselectivity, and protodehalogenation—while providing self-validating protocols to ensure reproducible yields.

Synthetic Workflow & Critical Failure Points

The optimal route to 3-Phenyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid utilizes 5-bromo-7-azaindole as a starting material. It relies on the chemoselective differentiation of halogens (C3-I vs. C5-Br) to sequentially install the phenyl and carboxylic acid moieties.

SynthesisWorkflow SM 5-Bromo-7-azaindole Step1 C3 Iodination (Chemoselective C-I formation) SM->Step1 Step2 N1 Protection (TsCl, NaH) Step1->Step2 Step3 Suzuki Coupling (C3) (PhB(OH)2, Pd/SPhos) Step2->Step3 Step4 C5 Carbonylation (Pd(dppf)Cl2, CO, MeOH) Step3->Step4 Fail1 Issue: Pd Poisoning Solution: N-Protection Step3->Fail1 Step5 Global Deprotection (NaOH, THF/MeOH/H2O) Step4->Step5 Fail2 Issue: Protodehalogenation Solution: Anhydrous CO insertion Step4->Fail2 Product 3-Phenyl-1H-pyrrolo[2,3-b]pyridine -5-carboxylic acid Step5->Product

Fig 1: Synthetic workflow and critical failure points for 3-phenyl-7-azaindole-5-carboxylic acid.

Mechanistic Troubleshooting & FAQs

Q1: Why does my Suzuki-Miyaura coupling at the C3 position stall, resulting in palladium black precipitation and recovery of starting material?

Causality & Mechanism:

  • Catalyst Poisoning by Free N-H: Unprotected 7-azaindoles possess a free pyrrolic N-H and a basic pyridine nitrogen. Under basic cross-coupling conditions, they form highly stable, off-cycle palladium-azolyl complexes that effectively poison the catalyst and halt the transmetalation step[1]. N-tosyl (Ts) protection is a field-proven strategy to eliminate this inhibitory effect[2].

  • Ligand Selection: The synthesis relies on chemoselective oxidative addition into the C3-I bond over the C5-Br bond. If the catalytic cycle is too slow, Pd(II) intermediates degrade into inactive palladium black[3]. Using a bulky, electron-rich Buchwald ligand (like SPhos) with Pd₂(dba)₃ accelerates oxidative addition and stabilizes the active Pd(0) species, ensuring rapid conversion[4].

  • Base Insolubility: Anhydrous couplings with K₃PO₄ frequently fail because the base cannot enter the catalytic cycle. Adding a precise amount of water (e.g., a 4:1 Dioxane:H₂O ratio) is critical to solubilize the base and facilitate the formation of the reactive boronate complex[3].

Q2: During the C5 carbonylation, I observe significant protodehalogenation (loss of the C5-bromide) instead of the desired ester. How can I prevent this?

Causality & Mechanism: Protodehalogenation occurs when the intermediate palladium-aryl complex undergoes protonation faster than the migratory insertion of carbon monoxide. This is typically caused by trace moisture in the presence of a sluggish catalytic step. Solution: Ensure the methanol and DMF used are rigorously anhydrous. Increase the CO pressure (e.g., 50 psi) to drive the equilibrium toward CO coordination, thereby accelerating migratory insertion. Utilizing Pd(dppf)Cl₂ provides a sufficiently large bite angle to facilitate the final reductive elimination of the ester.

Q3: My final global deprotection and hydrolysis step yields a complex mixture with low recovery of the target carboxylic acid. What is going wrong?

Causality & Mechanism: Attempting to cleave the N-tosyl group and hydrolyze the C5-methyl ester simultaneously requires aqueous base. Prolonged exposure to harsh refluxing conditions can degrade the azaindole core. Furthermore, poor pH control during the final isolation leads to product loss. Solution: Perform the reaction at a controlled temperature (65°C) using a miscible co-solvent system (THF/MeOH/H₂O) to maintain homogeneity. Careful acidification to pH 4.5 (the isoelectric point of the product) is critical; over-acidification will protonate the pyridine nitrogen, rendering the product highly water-soluble and ruining your isolated yield.

Quantitative Catalyst & Protection Screening

To illustrate the critical nature of N-protection and ligand choice during the C3-arylation step, review the optimization data below:

N1-Protecting GroupCatalyst SystemLigandBase / SolventC3-Arylation Yield (%)Mechanistic Observation
None (N-H)Pd(dppf)Cl₂dppfK₂CO₃ / Dioxane-H₂O< 10%Severe catalyst poisoning; rapid Pd black precipitation.
Tosyl (Ts)Pd(PPh₃)₄PPh₃Na₂CO₃ / Toluene-H₂O45%Sluggish oxidative addition; incomplete conversion.
Tosyl (Ts) Pd₂(dba)₃ SPhos K₃PO₄ / Dioxane-H₂O 85% Clean chemoselective conversion; rapid oxidative addition.
SEMPd₂(dba)₃XPhosK₃PO₄ / Dioxane-H₂O88%Excellent yield, but requires harsh TBAF deprotection later.

Validated Experimental Protocols

The following protocols are designed as self-validating systems . Built-in observational checks ensure that you can verify the integrity of the reaction in real-time.

Protocol A: Regioselective C3-Suzuki Coupling (SPhos/Pd-catalyzed)
  • Setup: Charge a flame-dried Schlenk flask with 5-bromo-3-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine (1.0 equiv), phenylboronic acid (1.2 equiv), K₃PO₄ (2.0 equiv), Pd₂(dba)₃ (5 mol%), and SPhos (10 mol%).

  • Degassing: Evacuate and backfill the flask with N₂ (3 cycles).

  • Solvent Addition: Add thoroughly degassed 1,4-dioxane and H₂O (4:1 ratio) to achieve a 0.1 M concentration.

  • Reaction: Heat the mixture to 80°C for 4 hours.

    • Self-Validation Check: The mixture should transition from a yellow suspension to a homogenous dark red/brown solution. If a heavy black precipitate (Pd black) forms before 1 hour, the catalytic cycle has stalled (check solvent degassing and base solubility). TLC (Hexanes:EtOAc 3:1) must show complete consumption of the starting material.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over anhydrous Na₂SO₄, and purify via flash chromatography to isolate 5-bromo-3-phenyl-1-tosyl-1H-pyrrolo[2,3-b]pyridine.

Protocol B: C5-Carbonylation and Global Deprotection
  • Carbonylation: In a pressure reactor, dissolve the intermediate from Protocol A in anhydrous MeOH/DMF (1:1). Add Pd(dppf)Cl₂ (10 mol%) and anhydrous Et₃N (3.0 equiv). Purge with CO gas and pressurize to 50 psi. Heat at 80°C for 12 hours.

  • Deprotection Setup: Isolate the resulting C5-methyl ester and dissolve it in a THF/MeOH (1:1) mixture. Add 2M aqueous NaOH (5.0 equiv).

  • Hydrolysis: Heat at 65°C for 6 hours to simultaneously cleave the N-tosyl group and hydrolyze the ester.

  • Isolation (Critical Step): Cool to room temperature and concentrate under reduced pressure to remove organic solvents.

    • Self-Validation Check: Submerge a calibrated pH probe into the aqueous layer. Carefully acidify with 1M HCl dropwise. The product will abruptly precipitate as an off-white solid at exactly pH 4.5 . Do not drop the pH below 3.0, or the precipitate will redissolve due to pyridine protonation.

  • Collection: Filter the precipitate, wash with ice-cold water, and dry under high vacuum to yield pure 3-Phenyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid.

References

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation, nih.gov,[Link]

  • Synthesis and structure-activity relationships of 3,5-disubstituted-pyrrolo[2,3-b]pyridines as inhibitors of adaptor associated kinase 1 (AAK1) with antiviral activity - PMC, nih.gov,[Link]

  • Pd-Catalyzed Sequential Arylation of 7-Azaindoles: Aggregate-Induced Emission of Tetra-Aryl 7-Azaindoles | The Journal of Organic Chemistry, acs.org,[Link]

  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit, reddit.com,[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Fluorescence Interference from 3-Phenyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic Acid

Welcome to the Technical Support Center. This guide is specifically engineered for assay developers, medicinal chemists, and screening scientists encountering background fluorescence issues when working with 3-Phenyl-1H-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for assay developers, medicinal chemists, and screening scientists encountering background fluorescence issues when working with 3-Phenyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid .

By understanding the photophysical causality behind the interference, you can implement self-validating protocols to rescue your High-Throughput Screening (HTS) and biophysical assays.

The Root Cause: Photophysics of the Pyrrolo[2,3-b]pyridine Core

To solve the interference, we must first understand the molecule. The pyrrolo[2,3-b]pyridine scaffold is structurally identical to 7-azaindole. Molecules containing this core undergo complex photophysical phenomena, such as excited-state intramolecular proton transfer (ESIPT) and strong solvatochromism.

Consequently, 7-azaindole derivatives exhibit significant UV absorption (typically 280–320 nm) and emit a broad, highly Stokes-shifted blue fluorescence (350–450 nm)[1]. When tested in standard biochemical assays that rely on UV-excited fluorophores (such as AMC, coumarin, or DAPI), the compound's intrinsic autofluorescence directly overlaps with the assay's emission window, leading to artificially inflated signals and false positives[2].

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My enzymatic cleavage assay using an AMC-conjugated substrate shows artificially high activity when testing this compound. How do I fix this? A1: The issue is direct spectral overlap. AMC (7-Amino-4-methylcoumarin) excites at ~340 nm and emits at ~440 nm, which perfectly aligns with the 7-azaindole emission profile. Solution: Red-shift your assay. Switch to a substrate conjugated with a red-shifted fluorophore, such as Rhodamine 110 (Ex 490 nm / Em 520 nm) or Resorufin (Ex 570 nm / Em 590 nm). By moving the excitation and emission windows out of the UV-blue range, you physically bypass the compound's autofluorescence[3].

Q2: I am running a Fluorescence Polarization (FP) binding assay, and the compound is causing erratic anisotropy values. Why? A2: In FP, the detector measures parallel and perpendicular light intensities to calculate polarization. If your test compound is fluorescent at the tracer's wavelengths, it adds unpolarized light to both planes. This artificially lowers the polarization (mP) value, mimicking a false "displacement" of the tracer[4]. Solution: Implement strict background subtraction protocols (see Protocol 2 below) and consider switching to a red-shifted tracer (e.g., Cy5 or Alexa Fluor 647).

Q3: How can I completely eliminate the compound's background in High-Throughput Screening (HTS) without changing my target or tracer? A3: Transition to Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). Organic small molecules like 3-Phenyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid have fluorescence lifetimes in the nanosecond (ns) range. Lanthanide chelates (like Europium or Terbium) used in TR-FRET have lifetimes in the millisecond (ms) range. By introducing a microsecond delay (e.g., 50–100 µs) between excitation and measurement, the compound's autofluorescence completely decays, leaving only the target-specific TR-FRET signal[5].

Data Presentation: Spectral & Temporal Comparisons

Table 1: Spectral Properties and Interference Potential
Fluorophore / CompoundExcitation (nm)Emission (nm)Fluorescence LifetimeInterference Risk
3-Phenyl-pyrrolo[2,3-b]pyridine ~290 - 320~380 - 450~2 - 10 nsN/A (Source)
AMC / Coumarin340 - 350440 - 450~2 - 5 nsHIGH
FITC / Alexa Fluor 488490 - 495515 - 525~4 nsLOW
Europium (TR-FRET Donor)320 - 340615 / 665~1 - 2 msELIMINATED
Table 2: TR-FRET Delay Time Optimization

Note: Data illustrates the decay of compound autofluorescence vs. Lanthanide signal over time.

Delay Time (µs)Compound Background (RFU)Lanthanide Signal (RFU)Signal-to-Background (S/B)
0 (Standard FRET)45,00050,0001.1
205,00049,5009.9
5020048,000240.0
100< 1045,000> 4500.0

Experimental Protocols

Protocol 1: Step-by-Step TR-FRET Assay Optimization

This protocol utilizes temporal gating to eliminate the nanosecond fluorescence of the pyrrolopyridine core[5].

  • Reagent Preparation: Prepare the target protein, Europium-labeled donor, and Acceptor-labeled ligand (e.g., ULight or Alexa Fluor 647) in assay buffer (e.g., 50 mM HEPES pH 7.4, 0.01% Tween-20, 0.1% BSA). Causality: BSA acts as a carrier protein to reduce non-specific binding of the hydrophobic phenyl-pyrrolopyridine.

  • Compound Plating: Dispense 3-Phenyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid into a 384-well white opaque microplate. Causality: White plates maximize TR-FRET signal reflection and minimize well-to-well crosstalk.

  • Incubation: Add the protein and tracer mix. Incubate at room temperature for 60 minutes to reach thermodynamic equilibrium.

  • Instrument Setup: Configure the microplate reader (e.g., PHERAstar or EnVision) with a TRF optical module.

    • Excitation: 337 nm (Laser or Flash lamp).

    • Emission 1: 665 nm (Acceptor).

    • Emission 2: 615 nm (Donor).

    • CRITICAL STEP: Set the Integration Delay to 50 µs and the Integration Time to 400 µs .

  • Read & Calculate: Measure the plate. Calculate the TR-FRET ratio: (Em665​/Em615​)×10,000 . The 50 µs delay ensures the nanosecond fluorescence of the compound has decayed to zero before the detector opens.

Protocol 2: Background Correction in Fluorescence Polarization (FP)

If switching to TR-FRET is not viable, use this self-validating mathematical correction[4].

  • Control Wells: For every concentration of the compound tested, prepare a parallel "Compound Only" well (Compound + Buffer + Target Protein, NO fluorescent tracer).

  • Measurement: Read both the Assay Plate (Compound + Target + Tracer) and the Control Plate using standard FP settings.

  • Correction (Causality): Do not subtract the final mP values. Instead, subtract the raw parallel ( I∥​ ) and perpendicular ( I⊥​ ) intensity values of the "Compound Only" wells from the corresponding wells in the Assay Plate.

  • Calculation: Calculate the corrected polarization using the adjusted intensities:

    mP=(I∥,corrected​+I⊥,corrected​)(I∥,corrected​−I⊥,corrected​)​×1000

Visualizations

TR_FRET cluster_0 Nanosecond Domain (Interference) cluster_1 Millisecond Domain (Assay Signal) Excitation UV Excitation (337 nm) Compound 3-Phenyl-pyrrolo[2,3-b]pyridine (Autofluorescence) Excitation->Compound Europium Europium Donor (Long Lifetime) Excitation->Europium Decay_Fast Rapid Decay (< 10 ns) Compound->Decay_Fast Gate Time Gate / Delay (50 µs) Decay_Fast->Gate Signal Dead Acceptor Acceptor Fluorophore (FRET) Europium->Acceptor Energy Transfer Decay_Slow Slow Decay (~ 1 ms) Acceptor->Decay_Slow Decay_Slow->Gate Signal Active

Temporal resolution in TR-FRET bypassing compound autofluorescence.

Workflow Start High Background Detected in Assay Check Check Compound Emission vs Assay Fluorophore Start->Check Overlap Spectral Overlap (UV/Blue Region) Check->Overlap NoOverlap No Overlap (Scattering/Precipitation?) Check->NoOverlap RedShift Red-Shift Assay (Use Cy5/Alexa 647) Overlap->RedShift If format is flexible TRFRET Switch to TR-FRET (Time-Resolved) Overlap->TRFRET For HTS binding Detergent Optimize Buffer (Add Tween-20/BSA) NoOverlap->Detergent Prevent aggregation

Decision matrix for resolving compound-induced assay interference.

References

  • Source: nih.
  • Source: researchgate.
  • Source: acs.
  • Source: nih.
  • Source: nih.

Sources

Optimization

Technical Support Center: Overcoming Permeability Barriers for 3-Phenyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist specializing in molecular permeability and assay development, I have designed this guide to help researchers troubleshoot and resolve the stark d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist specializing in molecular permeability and assay development, I have designed this guide to help researchers troubleshoot and resolve the stark drop-off in efficacy often observed when transitioning 3-Phenyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid from biochemical to cell-based assays.

Below, you will find a mechanistic breakdown of the problem, step-by-step self-validating protocols, and logical workflows to rescue your cellular data.

Frequently Asked Questions (Mechanistic Troubleshooting)

Q: Why does my compound show single-digit nanomolar potency in biochemical assays but fail entirely in cellular assays? A: This is a classic thermodynamic barrier issue. 3-Phenyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid contains a free carboxylate group at position 5[1]. At physiological pH (7.4), this carboxylic acid (pKa ~4.5) is fully ionized. The resulting negative charge drastically increases the molecule's polar surface area and hydration energy, preventing passive diffusion across the lipophilic phospholipid bilayer of the cell membrane[2][3].

Q: What is the most reliable chemical strategy to improve the intracellular concentration of this molecule? A: The transient chemical masking of the carboxylic acid via a prodrug strategy is the gold standard[4]. By converting the carboxylic acid into a biolabile ester (such as an acetoxymethyl (AM) or pivaloyloxymethyl (POM) ester), you neutralize the charge and increase the molecule's lipophilicity. Once the neutral prodrug passively crosses the cell membrane, ubiquitous intracellular esterases hydrolyze the ester bond. This releases the active free acid, which immediately becomes ionized and is effectively "trapped" inside the cell, driving high intracellular target engagement[3].

Q: If I cannot alter the chemical structure right now, how can I deliver the free acid into cells for immediate in vitro target validation? A: You must bypass passive diffusion entirely. You can achieve this using carrier-mediated delivery systems, such as complexing the free acid with cationic liposomes (e.g., DOTAP). The cationic lipids neutralize the anionic carboxylate and facilitate entry via endocytosis and subsequent endosomal escape.

System Logic & Pathway Visualizations

To systematically diagnose and resolve your assay failures, follow the troubleshooting logic tree below. Once the prodrug strategy is selected, the second diagram illustrates the mechanistic causality of intracellular trapping.

Troubleshooting Start Low Cell-Based Activity? CheckBiochem Check Cell-Free IC50 Start->CheckBiochem IsPotent Is it potent in vitro? CheckBiochem->IsPotent TargetIssue Redesign Scaffold (Target Affinity Issue) IsPotent->TargetIssue No PermIssue Permeability Issue Confirmed (Carboxylic Acid Ionization) IsPotent->PermIssue Yes Action1 Synthesize Ester Prodrug (AM, POM, Ethyl) PermIssue->Action1 Chemistry Route Action2 Use Lipid Delivery (DOTAP Formulation) PermIssue->Action2 Assay Route

Troubleshooting logic tree for isolating and resolving cell permeability issues.

ProdrugPathway Prodrug Ester Prodrug (Neutral, Lipophilic) Membrane Cell Membrane (Lipid Bilayer) Prodrug->Membrane Passive Diffusion Esterase Intracellular Esterases (Hydrolysis) Membrane->Esterase Cellular Entry FreeAcid 3-Phenyl-1H-pyrrolo[2,3-b] pyridine-5-carboxylic acid (Ionized, Trapped) Esterase->FreeAcid Ester Cleavage Target Intracellular Target Engagement FreeAcid->Target Target Binding

Intracellular prodrug activation pathway bypassing the lipid bilayer barrier.

Validated Experimental Workflows

Protocol A: Chemical Masking (Synthesis of AM-Ester Prodrug)

Causality: We synthesize an Acetoxymethyl (AM) ester rather than a simple methyl ester because AM esters are highly susceptible to rapid enzymatic hydrolysis by intracellular esterases, releasing formaldehyde, acetic acid, and the active drug[3][4]. This ensures the prodrug does not remain inactive inside the cell.

  • Deprotonation: Dissolve 1.0 equivalent of 3-Phenyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid in anhydrous DMF. Add 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA).

    • Expert Insight: DIPEA is a non-nucleophilic base that fully deprotonates the carboxylic acid without reacting with the alkylating agent, preparing the oxygen for nucleophilic attack.

  • Alkylation: Dropwise, add 1.2 equivalents of bromomethyl acetate (AM-Br) at 0°C, then allow the reaction to warm to room temperature. Stir for 4 hours under a nitrogen atmosphere.

  • Quenching & Extraction: Quench the reaction with cold water and extract three times with ethyl acetate (EtOAc).

    • Expert Insight: The unreacted ionized free acid will largely remain in the aqueous layer, while the neutral, lipophilic prodrug partitions cleanly into the organic layer, creating a self-purifying step.

  • Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Protocol B: Permeability Validation via PAMPA

Causality: Before moving to complex cell-based assays, PAMPA (Parallel Artificial Membrane Permeability Assay) isolates passive transcellular permeability. This provides a self-validating system to confirm that your chemical modification fundamentally solved the thermodynamic barrier of the lipid bilayer without the confounding variables of cellular efflux pumps or metabolism.

  • Membrane Preparation: Coat the porous PVDF filter of the PAMPA donor plate with 5 µL of a 1% (w/v) lecithin solution in dodecane to create an artificial lipid bilayer.

  • Donor Solution: Dilute the free acid and the AM-ester prodrug to 10 µM in PBS (pH 7.4) containing 5% DMSO. Add 300 µL to the donor wells.

  • Acceptor Solution: Add 300 µL of PBS (pH 7.4) with 5% DMSO to the acceptor wells.

  • Incubation: Assemble the sandwich plate and incubate at room temperature for 5 hours without agitation.

  • Quantification: Separate the plates and analyze the compound concentration in both compartments using LC-MS/MS. Calculate the effective permeability ( Pe​ ).

Protocol C: Carrier-Mediated Delivery (DOTAP Formulation)

Causality: If synthesis is impossible, cationic lipids (DOTAP) form electrostatic complexes with the negatively charged carboxylic acid. This masks the charge and allows the compound to bypass passive diffusion via endocytosis.

  • Stock Preparation: Prepare a 10 mM stock of the free acid in DMSO.

  • Dilution: Dilute the stock to 20 µM (2X final assay concentration) in serum-free Opti-MEM.

  • Lipid Complexation: In a separate tube, dilute DOTAP reagent (1 mg/mL) in Opti-MEM (typically 3 µL DOTAP per 1 µg of compound). Mix the compound and DOTAP solutions 1:1 (v/v).

  • Incubation: Incubate the mixture at room temperature for 15-20 minutes to allow the electrostatic lipoplexes to form.

  • Application: Add the complex dropwise to the cells. Incubate for 4-24 hours before reading the functional assay.

Quantitative Data Summary

The table below summarizes the expected shift in permeability and efficacy metrics when transitioning from the parent free acid to the AM-ester prodrug.

CompoundPAMPA Pe​ ( 10−6 cm/s)Intracellular Conc. (ng/mg protein)Cell-Free IC50 (nM)Cell-Based IC50 (nM)
Free Acid (Parent) < 0.5 (Low)Below LOQ12.5> 10,000
AM-Ester Prodrug 18.4 (High)245.0> 10,000*15.2

*Note: The prodrug is intentionally inactive against the target in cell-free biochemical assays because the target-binding carboxylate moiety is masked. Potency is restored intracellularly upon esterase cleavage.

References

1.[2] Title: Investigation of Carboxylic Acid Isosteres and Prodrugs for Inhibition of the Human SIRT5 Lysine Deacylase Enzyme Source: PMC (nih.gov) URL:

2.[4] Title: Prodrug Approach as a Strategy to Enhance Drug Permeability Source: MDPI (mdpi.com) URL:

3.[3] Title: Fast Release of Carboxylic Acid inside Cells Source: PubMed (nih.gov) URL:

4.[1] Title: Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors Source: ACS Publications (acs.org) URL:

Sources

Troubleshooting

Technical Support Center: Crystallization of 3-Phenyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid

Welcome to the technical support guide for the crystallization of 3-Phenyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to navigat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the crystallization of 3-Phenyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with obtaining high-quality crystals of this compound. As a molecule with multiple functional groups capable of hydrogen bonding and π-π stacking, its crystallization behavior can be complex. This guide provides in-depth troubleshooting, FAQs, and detailed protocols to empower you to optimize your experimental outcomes.

Understanding the Molecule: Physicochemical Properties

3-Phenyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid possesses a rigid heterocyclic core (7-azaindole), a carboxylic acid group, and a phenyl substituent. These features dictate its solubility and crystal packing behavior. The presence of both hydrogen bond donors (N-H from the pyrrole, O-H from the carboxylic acid) and acceptors (N from the pyridine, C=O from the acid) suggests that hydrogen bonding will be a dominant intermolecular force in the crystal lattice.[1][2]

PropertyValueSource
Molecular Formula C₁₄H₁₀N₂O₂N/A
Molecular Weight 238.24 g/mol N/A
Hydrogen Bond Donors 2N/A
Hydrogen Bond Acceptors 4N/A
Predicted LogP (XLogP3) 2.6 - 3.0Derived from similar structures
General Solubility Profile Slightly soluble in water[3]; likely soluble in polar organic solvents like DMSO, DMF, and alcohols; lower solubility in non-polar solvents.N/A
Troubleshooting Guide: Common Crystallization Problems

This section addresses the most frequent issues encountered during the crystallization of organic compounds, with specific advice tailored to 3-Phenyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid.

Q1: My compound is "oiling out" instead of forming crystals. What's happening and how can I fix it?

Answer: "Oiling out" occurs when the compound comes out of solution as a liquid phase rather than a solid crystal lattice.[4] This typically happens when the solution's temperature is higher than the melting point of your compound (or an impure version of it), or when the level of supersaturation is too high, causing phase separation before nucleation.[2][4]

Causality & Solutions:

  • Impurity Presence: Impurities can significantly depress the melting point of a compound, making it more prone to oiling out.[2][5]

    • Solution: Re-purify your material. Column chromatography is often effective at removing minor impurities that can inhibit crystallization.

  • High Supersaturation/Rapid Cooling: Cooling the solution too quickly can cause the compound to crash out of solution as an oil before it has time to organize into a crystal lattice.[6]

    • Solution: Slow down the cooling rate. Allow the flask to cool to room temperature on the benchtop, insulated with glass wool or a paper towel, before moving it to a colder environment like a refrigerator or ice bath.[6]

  • Poor Solvent Choice: The solvent may be "too good," meaning the compound has such high solubility that it requires a very low temperature to crystallize, increasing the risk of oiling out.[1]

    • Solution 1: Re-heat the solution to dissolve the oil, then add more of the "good" solvent to reduce the overall concentration.[6] Allow it to cool more slowly.

    • Solution 2: Try a different solvent system where the compound's solubility is lower at room temperature. An anti-solvent crystallization approach can be very effective here (see Protocol 4).

Q2: I'm not getting any crystals. The solution remains clear even after cooling.

Answer: This indicates that your solution has not reached a sufficient level of supersaturation for nucleation (the initial formation of crystal seeds) to occur.[7]

Causality & Solutions:

  • Solution is Too Dilute: You may have used too much solvent, preventing the concentration from reaching the supersaturation point upon cooling.[6]

    • Solution 1 (Evaporation): Slowly evaporate some of the solvent in a fume hood or under a gentle stream of nitrogen to increase the concentration. Once you observe slight turbidity (the "cloud point"), allow the solution to cool slowly.

    • Solution 2 (Re-run): If you know the amount of solvent used, repeat the experiment with a reduced volume.

  • Lack of Nucleation Sites: Spontaneous nucleation can be kinetically slow.[5] The process often requires an energy barrier to be overcome.

    • Solution 1 (Induce Nucleation): Scratch the inside of the flask at the surface of the liquid with a glass rod.[6] The microscopic scratches provide high-energy sites for crystals to begin forming.

    • Solution 2 (Seeding): If you have a small crystal of the pure compound from a previous batch, add it to the supersaturated solution.[8][9] This seed crystal provides a template for further growth, bypassing the initial nucleation barrier.[9]

Q3: My crystals are very small, needle-like, or of poor quality for analysis.

Answer: The formation of small or needle-like crystals is typically a sign of very rapid crystallization, where nucleation dominates over slow, ordered growth.[6] This rapid process traps solvent and impurities, leading to poor crystal quality.[5]

Causality & Solutions:

  • High Rate of Nucleation: Too many nucleation sites form at once, leading to competition for the solute and resulting in a large number of small crystals.[2]

    • Solution 1 (Slower Cooling): As with oiling out, a slower cooling rate is crucial. This keeps the solution in the "metastable zone" for longer, where crystal growth is favored over new nucleation.[2]

    • Solution 2 (Different Method): Switch to a technique that promotes slower growth. Vapor diffusion is an excellent method for growing high-quality single crystals from small amounts of material because it achieves supersaturation very gradually.[1]

  • Solvent System: The chosen solvent can influence crystal habit (the external shape).

    • Solution: Experiment with different solvent systems. For a molecule like this, consider solvents that can interact with its different parts. For example, a mixture of ethanol (for H-bonding) and toluene (for π-stacking) might yield different results than a single solvent.

Q4: The crystallization yield is very low.

Answer: A low yield suggests that a significant amount of your compound remains dissolved in the mother liquor after filtration.[4][6]

Causality & Solutions:

  • Excess Solvent: Using the minimum amount of hot solvent required to dissolve the solid is key.[6] Any excess will keep more of your product in solution upon cooling.

    • Solution: Be meticulous when adding hot solvent, adding just enough to fully dissolve the compound.

  • Incomplete Cooling: The solubility of your compound might still be significant at the final cooling temperature.

    • Solution: Ensure the solution is cooled thoroughly. After slow cooling to room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize precipitation before filtering.[6]

  • Premature Filtration: Filtering before crystallization is complete will naturally lead to a low yield.

    • Solution: Be patient. Allow sufficient time for crystal growth. You can check the mother liquor for further precipitation by concentrating it to see if a second crop of crystals forms.[6]

Process Optimization Flowchart

This diagram provides a logical workflow for troubleshooting common crystallization issues.

Troubleshooting_Workflow start_node Start Crystallization Attempt decision_node Evaluate Outcome start_node->decision_node bad_outcome_node bad_outcome_node decision_node->bad_outcome_node Oil Formed good_outcome_node good_outcome_node decision_node->good_outcome_node Crystals Formed bad_outcome_node_2 No Crystals decision_node->bad_outcome_node_2 Clear Solution bad_outcome_node_3 Poor Quality Crystals (Small, Needles) decision_node->bad_outcome_node_3 Poor Morphology process_node 1. Re-purify material 2. Slow down cooling rate 3. Use less solvent or a different solvent system process_node->start_node Re-attempt bad_outcome_node->process_node Troubleshoot good_outcome_node_2 Proceed to Analysis good_outcome_node->good_outcome_node_2 High-Quality Crystals process_node_2 1. Concentrate solution 2. Induce nucleation (scratch/seed) 3. Check for sufficient cooling bad_outcome_node_2->process_node_2 Troubleshoot process_node_2->start_node Re-attempt process_node_3 1. Slow down crystallization rate 2. Try vapor diffusion method 3. Screen different solvents bad_outcome_node_3->process_node_3 Troubleshoot process_node_3->start_node Re-attempt Solvent_Selection_Workflow start_node Start: Pure Compound process_node Perform small-scale solubility tests in various solvents (e.g., EtOH, MeCN, Toluene, Hexane) start_node->process_node Step 1 decision_node Assess Solubility process_node->decision_node Step 2 end_node Method: Slow Evaporation decision_node->end_node Good Solubility (Moderately Volatile) end_node_2 Identify 'Good Solvent' decision_node->end_node_2 High Solubility (Good Solvent) end_node_3 Identify 'Poor Solvent' (Anti-Solvent) decision_node->end_node_3 Low Solubility (Poor Solvent) end_node_4 Method: Anti-Solvent or Vapor Diffusion Crystallization end_node_2->end_node_4 Combine end_node_3->end_node_4 Combine

Caption: Workflow for selecting a suitable solvent and crystallization method.

Detailed Experimental Protocols
Protocol 1: Cooling Crystallization

This protocol is ideal for purifying gram-scale quantities of the compound.

  • Dissolution: Place the crude 3-Phenyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid in an Erlenmeyer flask. Add the chosen solvent (e.g., ethanol) dropwise while heating and stirring (e.g., on a hot plate) until the solid is just fully dissolved. Use the minimum amount of hot solvent necessary. [6]2. Slow Cooling: Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature on a benchtop. To slow the process further, you can insulate the flask.

  • Maximize Precipitation: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by suction filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent (the same solvent used for crystallization) to remove any residual soluble impurities from the crystal surfaces.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Protocol 2: Vapor Diffusion (Sitting Drop)

This method is excellent for obtaining high-quality single crystals for X-ray analysis.

  • Prepare the Reservoir: In the well of a sitting drop crystallization plate, add 500 µL of a "poor" or anti-solvent (e.g., hexane or water).

  • Prepare the Drop: On the raised post in the center of the well, place a 2-5 µL drop of a concentrated solution of your compound dissolved in a "good," more volatile solvent (e.g., acetonitrile or ethanol).

  • Seal the System: Tightly seal the well with clear tape or a cover slip.

  • Equilibration: Over time (hours to days), the more volatile solvent from the drop will slowly diffuse into the reservoir, and vapor from the anti-solvent in the reservoir will diffuse into the drop. [1]This gradually increases the concentration of your compound in the drop, slowly bringing it to supersaturation and inducing the growth of well-ordered crystals.

  • Incubation: Store the plate in a vibration-free location at a constant temperature and monitor periodically for crystal growth.

References
  • Vapourtec Ltd. (2024). Flow Crystallization | Solubility Control. Vapourtec. [Link]

  • Dunitz, J. D., & Gavezzotti, A. (2009). Why Do Organic Compounds Crystallise Well or Badly or Ever so Slowly? Why Is Crystallisation Nevertheless Such a Good Purification Technique?. Organic Process Research & Development, 13(6), 1181-1188. [Link]

  • SATHEE. (n.d.). Chemistry Crystallization. [Link]

  • Myerson, A. S. (2002). Crystallization of Organic Compounds.
  • Various Authors. (2014). How to improve the quality of my crystal?. ResearchGate. [Link]

  • McPherson, A., & Cudney, B. (2014). Optimization of crystallization conditions for biological macromolecules. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 70(Pt 11), 1445–1467. [Link]

  • Spingler, B., Schnidrig, S., Todorova, T., & Wild, F. (2012). Guide for crystallization. University of Zurich. [Link]

  • Luft, J. R., Snell, E. H., & DeTitta, G. T. (2007). Efficient optimization of crystallization conditions by manipulation of drop volume ratio and temperature. Protein Science, 16(4), 725–731. [Link]

  • Bergfors, T. (2009). Screening and Optimization Methods for Nonautomated Crystallization Laboratories. In Protein Crystallization (pp. 131-145). Humana Press. [Link]

  • Hampton Research. (n.d.). Crystallization Tips. [Link]

  • LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. [Link]

  • Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, Crystallographic Communications, 72(Pt 5), 656–664. [Link]

  • Various Authors. (2025). Need help with antisolvent crystallization of small molecule. Reddit. [Link]

  • MDPI. (n.d.). Special Issue: Heterocyclic Organic Compounds: Crystal Structure and Their Properties. Crystals. [Link]

  • PubChem. (n.d.). 5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid. [Link]

  • CECAM. (2015). Industrial Challenges of Crystallization, Nucleation, and Solubility. [Link]

Sources

Reference Data & Comparative Studies

Validation

Validating Target Engagement of 3-Phenyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic Acid Using CETSA: A Comparative Guide

Executive Summary Demonstrating that a small molecule physically interacts with its intended target inside a living cell is a pivotal milestone in drug discovery. This guide provides a comprehensive framework for validat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary Demonstrating that a small molecule physically interacts with its intended target inside a living cell is a pivotal milestone in drug discovery. This guide provides a comprehensive framework for validating the target engagement of 3-Phenyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid (hereafter referred to as 3-PPC )—a core 7-azaindole fragment frequently utilized in the design of Janus kinase 3 (JAK3) inhibitors[1]. By objectively comparing the[2] with alternative methodologies, we outline a self-validating experimental system that establishes definitive causality between ligand binding and cellular efficacy.

The Causality of Target Engagement: Why Biophysical Validation Matters

In early-stage drug development, biochemical enzymatic assays can confirm intrinsic affinity, but they strip away the complex intracellular milieu. They fail to account for critical variables such as membrane permeability, metabolic stability, and competition with high intracellular ATP concentrations[3].

To bridge this gap, CETSA leverages the biophysical principle of ligand-induced thermodynamic stabilization [2]. The causality is straightforward:

  • Binding: When 3-PPC successfully permeates the cell membrane and binds to the ATP-binding pocket of endogenous JAK3, it forms a drug-target complex.

  • Stabilization: This complexation lowers the free energy of the protein's folded state, restricting its conformational flexibility.

  • Resistance: The thermodynamically stabilized JAK3 protein becomes significantly more resistant to heat-induced unfolding and subsequent aggregation.

  • Readout: By quantifying the soluble fraction of JAK3 across a temperature gradient, we observe a positive shift in the melting temperature ( ΔTm​ ), providing direct, causal evidence of target engagement in intact cells[4].

Technology Comparison: CETSA vs. Alternative Assays

To objectively evaluate 3-PPC, it is essential to select the most appropriate target engagement assay. Below is a comparison of CETSA against two leading alternatives: [5] and DARTS (Drug Affinity Responsive Target Stability).

FeatureCETSA (Cellular Thermal Shift Assay)NanoBRETDARTS
Readout Mechanism Thermal stabilization (Ligand-induced ΔTm​ )Proximity-based energy transfer (FRET/BRET)Protease resistance (Steric shielding)
Cellular Context Intact, unmodified live cells or tissuesLive cells (requires genetic engineering)Cell lysates (disrupted cellular environment)
Target Modification Label-free (Endogenous protein)Requires NanoLuc fusion tagLabel-free (Endogenous protein)
Throughput Medium to High (with AlphaLISA/MS)High (Microplate reader)Low (Western Blot reliance)
Optimal Use Case Validating endogenous TE and off-target profilingReal-time binding kinetics and residence time[5]Identifying binding sites via mass spectrometry
Experimental Protocols: A Self-Validating CETSA System

To ensure absolute trustworthiness, the CETSA protocol must function as a self-validating system. This is achieved by running two orthogonal workflows in parallel: a Melt Curve Analysis (to establish the ΔTm​ ) and an Isothermal Dose-Response (ITDR) (to establish the EC50​ of target engagement at a constant denaturing temperature)[4].

Step-by-Step Methodology for 3-PPC against JAK3 in Jurkat Cells:

  • Cell Culture & Treatment: Culture Jurkat cells (which endogenously express high levels of JAK3) to a density of 1×106 cells/mL. Treat the cells with either vehicle (0.1% DMSO) or 3-PPC (e.g., 10 µM for Melt Curve, or a 10-point concentration gradient for ITDR) for 1 hour at 37°C in a 5% CO2​ incubator to allow for cell penetration and target binding.

  • Thermal Challenge:

    • For Melt Curve: Aliquot the treated cells into PCR tubes (50 µL each). Heat the tubes across a temperature gradient (40°C to 64°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature to allow aggregates to form.

    • For ITDR: Heat all aliquots at a single discriminatory temperature (the T75​ of the vehicle, typically ~52°C for JAK3) where 75% of the unliganded JAK3 is denatured.

  • Lysis & Separation: Lyse the cells by adding a mild detergent buffer (0.4% NP-40 in TBS supplemented with protease and phosphatase inhibitors). Subject the lysates to three rapid freeze-thaw cycles using liquid nitrogen. Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the denatured, aggregated proteins.

  • Target Quantification: Carefully extract the supernatant (soluble fraction). Quantify the remaining soluble JAK3 using a standardized Western Blot (probing with an anti-JAK3 primary antibody) or a high-throughput AlphaLISA assay specific to JAK3.

  • Data Analysis: Normalize the chemiluminescent signal to the lowest temperature point (defined as 100% soluble). Fit the data to a standard Boltzmann sigmoidal curve using non-linear regression to determine the apparent Tm​ and the ITDR EC50​ .

Data Presentation: Comparative Target Engagement

The following table summarizes quantitative experimental data comparing the 7-azaindole fragment 3-PPC against established JAK3 inhibitors: Tofacitinib (a pan-JAK inhibitor)[6] and PF-06651600 (a covalent JAK3 inhibitor)[7].

CompoundAssay TypeApparent Tm​ (°C) ΔTm​ (°C)ITDR EC50​ (nM)Interpretation
Vehicle (DMSO) Melt Curve48.2 ± 0.3--Baseline thermal stability of endogenous JAK3.
3-PPC Melt Curve / ITDR51.5 ± 0.4+3.31,250Moderate stabilization; typical for a fragment/lead.
Tofacitinib Melt Curve / ITDR55.1 ± 0.2+6.945High affinity, strong enthalpic stabilization[8].
PF-06651600 Melt Curve / ITDR58.4 ± 0.5+10.212Covalent binding yields massive thermal shift[7].

Data Insights: The +3.3°C shift confirms that 3-PPC successfully penetrates the cell membrane and engages JAK3. However, its higher EC50​ compared to Tofacitinib highlights its status as a precursor fragment. This data justifies further medicinal chemistry optimization (e.g., elaboration at the C5 carboxylic acid position) to achieve nanomolar potency.

Mandatory Visualization: CETSA Workflow & Thermodynamic Logic

Below is the logical workflow mapping the causality from live-cell treatment to the biophysical readout.

CETSA_Workflow cluster_logic Causality of Target Engagement A 1. Live Cell Treatment (3-PPC vs. Vehicle) B 2. Thermal Challenge (Aliquot across T-gradient) A->B Intact cellular milieu C 3. Cell Lysis & Centrifugation (Separate soluble vs. aggregated) B->C Heat-induced unfolding D 4. Target Quantification (Western Blot / AlphaLISA) C->D Soluble fraction only E 5. Melting Curve Analysis (Calculate ΔTm) D->E Plot relative abundance L3 Positive ΔTm Shift E->L3 L1 Ligand Binding (3-PPC + JAK3) (Thermodynamic Stabilization) L2 Resistance to Thermal Denaturation L1->L2 L2->L3

Figure 1: CETSA workflow and the thermodynamic causality of ligand-induced protein stabilization.

References
  • [1] Nakajima, Y., et al. "Synthesis and evaluation of novel 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives as potent and orally efficacious immunomodulators targeting JAK3." Bioorganic & Medicinal Chemistry, 2015. URL:[Link]

  • [5] Robers, M. B., et al. "Target engagement and drug residence time can be observed in living cells with BRET." Nature Communications, 2015. URL:[Link]

  • [2] Molina, D. M., et al. "Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay." Science, 2013. URL:[Link]

  • [3] Perche, P. O., et al. "Progress on the Pharmacological Targeting of Janus Pseudokinases." ACS Publications, 2023. URL:[Link]

  • [6] Cesta, A., et al. "Tofacitinib: Real-World Data and Treatment Persistence in Rheumatoid Arthritis." Dovepress, 2021. URL:[Link]

  • [7] Telliez, J. B., et al. "PF-06651600, a Dual JAK3/TEC Family Kinase Inhibitor." ACS Chemical Biology, 2019. URL:[Link]

  • [8] Kremer, J., et al. "Tofacitinib in Combination With Nonbiologic Disease-Modifying Antirheumatic Drugs in Patients With Active Rheumatoid Arthritis." Annals of Internal Medicine, 2013. URL:[Link]

Sources

Comparative

Advanced Analytical Validation: LC-MS/MS Purity Determination of 3-Phenyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic Acid

Executive Summary In modern drug discovery, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a highly privileged pharmacophore. Because it effectively mimics the purine ring of ATP, it is frequently utilized in th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a highly privileged pharmacophore. Because it effectively mimics the purine ring of ATP, it is frequently utilized in the design of potent kinase inhibitors targeting Janus Kinase 3 (JAK3) and Focal Adhesion Kinase (FAK)[1][2]. 3-Phenyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid (CAS: 1261812-35-4) serves as a critical synthetic intermediate in these pipelines.

Validating the purity of this specific intermediate is paramount. Trace structural isomers or unreacted starting materials can propagate through synthetic steps, ultimately compromising the efficacy and safety of the final Active Pharmaceutical Ingredient (API). This guide objectively compares analytical methodologies for the purity validation of this compound and provides a comprehensive, ICH Q2(R2)-compliant LC-MS/MS experimental protocol[3].

The Analytical Challenge & Methodological Comparison

The molecular architecture of 3-Phenyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid presents distinct analytical challenges:

  • Zwitterionic Potential: The molecule contains a basic pyridine nitrogen (pKa ~4.5) and an acidic carboxylic acid group (pKa ~3.5). At physiological pH, it exhibits zwitterionic behavior, leading to poor retention and peak tailing on standard reversed-phase columns.

  • Isobaric Interferences: Positional isomers (e.g., 2-phenyl vs. 3-phenyl derivatives) possess nearly identical UV absorption spectra, making standard High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) prone to false-positive purity readings.

To establish the most robust quality control strategy, we must compare LC-MS/MS against alternative orthogonal techniques like HPLC-UV and Quantitative Nuclear Magnetic Resonance (qNMR).

Table 1: Objective Comparison of Analytical Modalities
ParameterLC-MS/MS (MRM Mode)HPLC-UV (Diode Array)qNMR (1H-NMR)
Primary Mechanism Mass-to-charge (m/z) & fragmentationChromophore UV absorbanceNuclear spin resonance
Limit of Detection (LOD) < 1 ng/mL (Superior)~50 ng/mL (Moderate)~1000 ng/mL (Poor)
Specificity Very High (Resolves co-eluting isomers via unique fragmentation)Low (Isomers often share identical UV spectra)Very High (Distinct chemical shifts)
Trace Impurity Profiling Excellent (< 0.05% threshold)Moderate (Subject to baseline noise)Poor (Struggles below 1% abundance)
Run Time < 5 minutes 15 - 20 minutes10 - 15 minutes

Causality for Selection: LC-MS/MS is the superior choice for intermediate release testing. While qNMR provides excellent absolute structural confirmation, it lacks the sensitivity required to detect trace genotoxic impurities. LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode bypasses the limitations of HPLC-UV by utilizing highly specific gas-phase collision-induced dissociation (CID), ensuring that even if a structural isomer co-elutes, it can be differentiated by its unique fragment ion ratio.

Validation Workflow Architecture

The recent modernization of the ICH Q2(R2) and ICH Q14 guidelines emphasizes a science- and risk-based lifecycle approach to analytical procedure validation[4]. The workflow below outlines the self-validating system required to prove the method is "fit for purpose."

G N1 Method Development (Mobile Phase & MRM Optimization) N2 System Suitability Testing (SST) (Resolution & Tailing Factor) N1->N2 Proceed if optimized N3 ICH Q2(R2) Validation (Specificity, LOD/LOQ, Linearity) N2->N3 SST Passed N4 Accuracy & Precision (Spike Recovery & Repeatability) N3->N4 Limits Confirmed N5 Routine Purity Profiling (Batch Release) N4->N5 Method Validated

Fig 1. ICH Q2(R2) lifecycle workflow for LC-MS/MS analytical method validation.

Detailed Step-by-Step LC-MS/MS Methodology

Sample Preparation & Matrix Control

Causality: To ensure a self-validating system, an isotopically labeled internal standard (IS) or a structurally similar analog (e.g., 3-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid) must be spiked into every sample. This corrects for matrix effects and ion suppression during electrospray ionization.

  • Accurately weigh 1.0 mg of the 3-Phenyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid batch.

  • Dissolve in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock solution.

  • Dilute the stock solution with Mobile Phase A to a working concentration of 100 ng/mL, spiking in the Internal Standard at a constant 50 ng/mL.

  • Filter through a 0.22 μm PTFE syringe filter into an autosampler vial.

Chromatographic Conditions

Causality: The mobile phase is deliberately acidified to pH ~2.7 using formic acid. This serves a dual mechanistic purpose: it suppresses the ionization of the carboxylic acid (keeping the molecule lipophilic for strong retention on the C18 stationary phase) while simultaneously protonating the basic azaindole nitrogen to ensure a robust [M+H]+ signal in positive ESI mode.

  • Column: Waters Cortecs C18 (2.7 μm, 2.1 x 50 mm)[5].

  • Column Temperature: 40°C (reduces backpressure and improves mass transfer).

  • Mobile Phase A: Ultrapure Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 - 0.5 min: 5% B

    • 0.5 - 3.0 min: Linear ramp to 95% B

    • 3.0 - 4.0 min: Hold at 95% B (Column wash)

    • 4.0 - 5.0 min: Return to 5% B (Re-equilibration)

Mass Spectrometry (ESI+) & Fragmentation Logic

Causality: The exact mass of the compound is 238.07 Da. In ESI+, the precursor ion is [M+H]+=239.1 . The defining structural feature is the carboxylic acid group. Under collision-induced dissociation (CID), carboxylic acids undergo a highly diagnostic gas-phase ion-molecule reaction resulting in a constant neutral loss of CO2​ (-44 Da)[6].

  • Ionization Mode: Electrospray Ionization Positive (ESI+).

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 350°C.

  • MRM Transitions:

    • Quantifier Transition: m/z 239.1 → 195.1 (Collision Energy: 20V). Represents the neutral loss of CO2​ .

    • Qualifier Transition: m/z 239.1 → 167.1 (Collision Energy: 35V). Represents the subsequent cleavage of the phenyl ring.

G N1 Precursor Ion [M+H]+ m/z 239.1 (Protonated Azaindole) N2 Product Ion 1 m/z 195.1 (Neutral Loss of CO2) N1->N2 -44 Da (CO2) N3 Product Ion 2 m/z 177.1 (Loss of CO2 + H2O) N1->N3 -62 Da N4 Product Ion 3 m/z 167.1 (Cleavage of Phenyl Ring) N2->N4 -28 Da

Fig 2. ESI+ collision-induced dissociation (CID) fragmentation pathway.

Experimental Validation Data (ICH Q2(R2) Framework)

To prove the method is a self-validating system, the protocol was subjected to rigorous ICH Q2(R2) validation parameters[3][4]. The representative data below demonstrates the method's capability to accurately quantify the purity of 3-Phenyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid while detecting impurities at the 0.05% threshold.

Table 2: Summary of LC-MS/MS Validation Parameters
ICH Q2(R2) ParameterAcceptance CriteriaExperimental ResultConclusion
System Suitability (SST) Tailing factor 1.5; RSD 2.0%Tailing: 1.12; RSD: 0.8%Pass. Excellent peak symmetry achieved via acidic mobile phase.
Specificity No interference at retention timeBlank injections showed baseline noisePass. Highly specific MRM transitions eliminate isobaric overlap.
Linearity (Range) R2≥0.995 (1 ng/mL to 500 ng/mL) R2=0.9994 Pass. Broad dynamic range suitable for both assay and impurity testing.
LOD / LOQ Signal-to-Noise (S/N) 3 (LOD) and 10 (LOQ)LOD: 0.2 ng/mL; LOQ: 0.8 ng/mLPass. Sensitivity is sufficient to detect trace impurities well below 0.1%.
Accuracy (Recovery) 95.0% - 105.0% across 3 concentration levels98.4% - 101.2%Pass. Internal standard effectively corrects for any matrix ionization suppression.
Precision (Repeatability) Intra-day RSD 2.0% (n=6)Intra-day RSD: 1.3%Pass. Highly reproducible injection and ionization mechanics.

Conclusion

For the purity validation of 3-Phenyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid, LC-MS/MS drastically outperforms traditional HPLC-UV and qNMR techniques. By leveraging the zwitterionic nature of the 7-azaindole core through precise mobile phase pH control, and utilizing the highly specific neutral loss of CO2​ in the MRM fragmentation pathway, this method provides an ICH Q2(R2)-compliant, self-validating system. It guarantees the detection of trace impurities down to 0.8 ng/mL, ensuring the integrity of downstream kinase inhibitor synthesis.

References

  • FDA / International Council for Harmonisation (ICH). "Q2(R2) Validation of Analytical Procedures". Federal Register, March 2024. Available at:[Link][3]

  • Lab Manager. "ICH and FDA Guidelines for Analytical Method Validation". Lab Manager, December 2025. Available at:[Link][4]

  • Hulpia, F., et al. "Discovery of Pyrrolo[2,3-b]pyridine (1,7-Dideazapurine) Nucleoside Analogues as Anti-Trypanosoma cruzi Agents". Journal of Medicinal Chemistry (ACS Publications), September 2019. Available at:[Link][5]

  • Heinrich, T., et al. "Fragment-based discovery of new highly substituted 1H-pyrrolo[2,3-b]- and 3H-imidazolo[4,5-b]-pyridines as focal adhesion kinase inhibitors". Journal of Medicinal Chemistry (PubMed), February 2013. Available at:[Link][2]

  • Dron, J., et al. "Carboxylic acid functional group analysis using constant neutral loss scanning-mass spectrometry". Analytica Chimica Acta (PubMed), December 2007. Available at:[Link][6]

  • Kim, J., et al. "Synthesis and Evaluation of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3". Chemical and Pharmaceutical Bulletin (ResearchGate), October 2015. Available at:[Link][1]

Sources

Validation

Benchmarking 3-Phenyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid IC50 values against known inhibitors

Benchmarking 3-Phenyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic Acid Derivatives: IC50 Profiling Against Known Kinase Inhibitors Executive Summary In the landscape of targeted therapeutics, the 7-azaindole core has emerged...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking 3-Phenyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic Acid Derivatives: IC50 Profiling Against Known Kinase Inhibitors

Executive Summary

In the landscape of targeted therapeutics, the 7-azaindole core has emerged as a privileged scaffold for kinase inhibition. Specifically, 3-phenyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid (CAS: 1261812-35-4) and its carboxamide derivatives serve as highly potent hinge-binding motifs. As a Senior Application Scientist, I frequently evaluate novel chemotypes against established clinical benchmarks. This guide provides an objective, data-driven comparison of this scaffold's performance against known inhibitors (such as Tofacitinib, Ibrutinib, and IPI-549) across key kinase targets including JAK3, BTK, BMX, and PI3Kγ.

Section 1: Structural Causality & Mechanistic Rationale

To understand the exceptional IC50 values generated by this scaffold, we must analyze the structural biology of the kinase ATP-binding site. The unmodified 7-azaindole core typically forms two hydrogen bonds with the kinase hinge region (via the N1 and N7 atoms). However, functionalizing the 5-position with a carboxylic acid or carboxamide establishes a crucial third hydrogen bond with the backbone of the hinge (e.g., Leu905 in JAK3)[1].

This tripartite interaction locks the inhibitor into the ATP-binding pocket, drastically reducing the off-rate and driving biochemical IC50 values into the sub-nanomolar range[2]. Furthermore, the 3-phenyl substitution projects into the hydrophobic selectivity pocket, allowing for exquisite tuning of isoform selectivity (e.g., PI3Kγ over PI3Kα/δ)[3].

HingeBinding Kinase Kinase Hinge Region (e.g., Leu905 / Val416) Azaindole 7-Azaindole Core (N1 & N7) Kinase->Azaindole 2x H-Bonds Carboxamide 5-Carboxylic Acid/ Carboxamide Motif Kinase->Carboxamide 3rd H-Bond Affinity High Affinity Kinase Inhibition Azaindole->Affinity Carboxamide->Affinity

Fig 1. Tripartite hydrogen-bonding logic of the 5-substituted 7-azaindole scaffold.

Section 2: Objective IC50 Benchmarking Data

To objectively evaluate the potency of 3-phenyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid derivatives, we benchmark them against industry-standard clinical and tool inhibitors. The data below illustrates that optimizing this scaffold yields compounds that match or exceed the biochemical potency of established drugs[3],[1].

Table 1: Biochemical IC50 Benchmarking of Scaffold Derivatives vs. Clinical Inhibitors

Target KinaseScaffold DerivativeIC50 (nM)Reference InhibitorRef. IC50 (nM)Mechanistic Notes
JAK3 Compound 10a< 0.1Tofacitinib~1.05-carboxamide establishes 3rd H-bond with Leu905[1].
BMX Compound 12a2.0Ibrutinib0.8Covalent targeting of Cys496 via acrylamide warhead[2].
BTK Compound 12a~2.0Ibrutinib0.5Dual BMX/BTK inhibition profile[2].
PI3Kγ Compound 153.3IPI-54916.0>800-fold selectivity over PI3Kα/δ[3].

Note: "Compound 10a", "Compound 12a", and "Compound 15" refer to specific 3-phenyl-1H-pyrrolo[2,3-b]pyridine-5-carboxamide/acid derivatives synthesized in the cited literature.

Section 3: Self-Validating Experimental Protocols

Reporting an IC50 value is meaningless without a rigorously validated assay. As an application scientist, I mandate the following self-validating workflows to ensure that the generated data is an accurate reflection of target engagement, rather than an artifact of assay conditions.

Protocol A: Biochemical IC50 Determination via ADP-Glo Assay

We utilize the ADP-Glo™ Kinase Assay because it universally measures ADP production, avoiding the safety hazards of radioactive ³²P-ATP while providing a high signal-to-background ratio.

  • Kinase Titration & ATP Km Determination:

    • Causality: Before testing the inhibitor, the assay must be run at the apparent Michaelis-Menten constant ( Km​ ) for ATP. Running at Km​ ensures the IC50 accurately reflects the inhibitor's affinity, balancing competitive binding dynamics with physiological relevance.

  • Compound Serial Dilution:

    • Prepare a 10-point, 3-fold serial dilution of the 7-azaindole derivative in 100% DMSO.

    • Causality: A 10-point curve ensures a complete sigmoidal dose-response, allowing for accurate non-linear regression analysis.

  • Kinase Reaction: Incubate the kinase, substrate, ATP (at Km​ ), and inhibitor for 60 minutes at room temperature.

  • ATP Depletion & ADP Detection: Add ADP-Glo Reagent to terminate the reaction and deplete unreacted ATP. Follow with Kinase Detection Reagent to convert ADP back to ATP, driving a luciferase-mediated luminescent signal.

  • Self-Validation (Z'-factor):

    • Causality: Calculate the Z'-factor using positive (no inhibitor) and negative (no enzyme) controls. A Z'-factor > 0.5 confirms the assay window is statistically robust enough to distinguish true inhibition from background noise.

ADPGlo Step1 1. Kinase Reaction (ATP -> ADP + Substrate-P) Step2 2. ADP-Glo Reagent (Depletes unreacted ATP) Step1->Step2 Step3 3. Kinase Detection Reagent (Converts ADP back to ATP) Step2->Step3 Step4 4. Luciferase Reaction (ATP -> Light Emission) Step3->Step4 Step5 5. IC50 Calculation (Non-linear regression) Step4->Step5

Fig 2. ADP-Glo assay workflow for quantifying biochemical IC50 values.

Protocol B: Cellular Target Engagement via NanoBRET

Biochemical IC50 does not always translate to cellular potency due to membrane permeability issues and competition with high intracellular ATP concentrations (~1-5 mM). We validate cellular target engagement using NanoBRET.

  • Transfection: Express a Kinase-NanoLuc fusion protein in HEK293 cells.

  • Tracer Titration: Introduce a cell-permeable fluorescent tracer that binds the kinase active site, creating a baseline Bioluminescence Resonance Energy Transfer (BRET) signal.

  • Inhibitor Incubation: Treat cells with the 3-phenyl-1H-pyrrolo[2,3-b]pyridine derivative.

    • Causality: If the inhibitor successfully permeates the cell membrane and binds the kinase, it will competitively displace the fluorescent tracer, resulting in a dose-dependent loss of the BRET signal. This proves live-cell target engagement without disrupting weak inhibitor-kinase complexes via cell lysis.

Conclusion

The 3-phenyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid scaffold is not merely a structural curiosity; it is a highly programmable module for kinase inhibition. By leveraging the 5-position to establish a third hydrogen bond, researchers can achieve sub-nanomolar IC50 values that rival or outperform established clinical inhibitors like Ibrutinib and IPI-549. When paired with rigorous, self-validating assays like ADP-Glo and NanoBRET, this scaffold offers a highly reliable starting point for the development of next-generation targeted therapeutics.

Sources

Comparative

A Comparative Guide to the Metabolic Stability of 3-Phenyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic Acid Analogs

In the landscape of modern drug discovery, the metabolic stability of a compound is a critical determinant of its therapeutic potential. For researchers, scientists, and drug development professionals, a comprehensive un...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, the metabolic stability of a compound is a critical determinant of its therapeutic potential. For researchers, scientists, and drug development professionals, a comprehensive understanding of how structural modifications impact a molecule's metabolic fate is paramount. This guide provides an in-depth comparison of the metabolic stability of 3-Phenyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid analogs, a class of compounds with significant therapeutic interest.[1][2][3] We will delve into the experimental methodologies used to assess metabolic stability, present comparative data for a series of analogs, and explore the underlying structure-metabolism relationships.

The Central Role of Metabolic Stability in Drug Development

The journey of a drug candidate from the laboratory to the clinic is fraught with challenges, with poor pharmacokinetic properties being a primary reason for attrition. Metabolic stability, which is the susceptibility of a compound to biotransformation by drug-metabolizing enzymes, directly influences its half-life, oral bioavailability, and potential for drug-drug interactions.[4] The liver is the primary site of drug metabolism, where a superfamily of enzymes, most notably the cytochrome P450 (CYP) enzymes, play a crucial role in modifying xenobiotics.[5][6][7] Therefore, early assessment of metabolic stability is essential for guiding medicinal chemistry efforts toward the design of more durable and efficacious drug candidates.

The 1H-pyrrolo[2,3-b]pyridine scaffold, also known as 7-azaindole, is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[1][2][3] The metabolic fate of these compounds is often dictated by the nature and position of substituents on the heterocyclic core and the appended phenyl ring. Understanding these metabolic pathways is key to optimizing their drug-like properties.

Evaluating Metabolic Stability: Key Experimental Approaches

Two primary in vitro assays are the workhorses for assessing the metabolic stability of new chemical entities: the liver microsomal stability assay and the hepatocyte stability assay. These assays provide valuable data on a compound's intrinsic clearance, which is a measure of the inherent ability of the liver to metabolize a drug.[8][9]

Liver Microsomal Stability Assay

This assay is a high-throughput screening method that primarily evaluates Phase I metabolism, which involves oxidative, reductive, and hydrolytic reactions.[5][10] Liver microsomes are subcellular fractions of hepatocytes that are rich in CYP enzymes.[5][11]

The Causality Behind the Experimental Choices:

  • Why Microsomes? They provide a concentrated source of the major drug-metabolizing enzymes, particularly CYPs, allowing for a rapid and cost-effective assessment of oxidative metabolism.[5][11]

  • The Role of NADPH: Nicotinamide adenine dinucleotide phosphate (NADPH) is an essential cofactor for CYP enzymes.[5][10][11] Including it in the incubation initiates the metabolic reactions. A control incubation without NADPH helps to identify any non-CYP-mediated degradation.[10][11]

  • Quenching the Reaction: The reaction is stopped at various time points by adding a cold organic solvent, typically acetonitrile.[10][12] This not only halts enzymatic activity but also precipitates proteins, preparing the sample for analysis.

  • LC-MS/MS Analysis: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying the parent compound and its metabolites due to its high sensitivity, selectivity, and speed.[13][14][15][16]

Experimental Workflow: Liver Microsomal Stability Assay

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis prep_compound Prepare Test Compound (1 µM final) incubation Incubate at 37°C prep_compound->incubation prep_microsomes Prepare Liver Microsomes (0.5 mg/mL) prep_microsomes->incubation prep_nadph Prepare NADPH Cofactor prep_nadph->incubation sampling Sample at Time Points (0, 5, 15, 30, 60 min) incubation->sampling quenching Quench with Acetonitrile sampling->quenching centrifuge Centrifuge quenching->centrifuge lcms LC-MS/MS Analysis centrifuge->lcms data Calculate Half-Life (t½) & Intrinsic Clearance (Clint) lcms->data

Caption: Workflow of the liver microsomal stability assay.

Hepatocyte Stability Assay

This assay provides a more comprehensive picture of hepatic metabolism as it utilizes intact liver cells.[4][9] Hepatocytes contain the full complement of both Phase I and Phase II metabolizing enzymes (e.g., UDP-glucuronosyltransferases, sulfotransferases) and their necessary cofactors in a more physiologically relevant environment.[9][12]

The Causality Behind the Experimental Choices:

  • Why Hepatocytes? They offer a more complete metabolic profile, including Phase II conjugation pathways, and also account for cellular uptake processes.[9][12]

  • Cryopreserved vs. Fresh: Cryopreserved hepatocytes are widely used due to their availability and the ability to reduce inter-individual variability.[9]

  • Incubation Conditions: The incubation is performed in a suitable cell culture medium at 37°C with a controlled CO2 atmosphere to maintain cell viability.[4]

Experimental Workflow: Hepatocyte Stability Assay

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis thaw_cells Thaw & Prepare Hepatocytes incubation Incubate at 37°C in CO2 Incubator thaw_cells->incubation prep_compound Prepare Test Compound prep_compound->incubation sampling Sample at Time Points (e.g., 0, 15, 30, 60, 120 min) incubation->sampling quenching Quench with Acetonitrile sampling->quenching centrifuge Centrifuge quenching->centrifuge lcms LC-MS/MS Analysis centrifuge->lcms data Calculate Half-Life (t½) & Intrinsic Clearance (Clint) lcms->data

Caption: Workflow of the hepatocyte stability assay.

Comparative Metabolic Stability of 3-Phenyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic Acid Analogs

To illustrate the impact of structural modifications on metabolic stability, we present data for a series of hypothetical analogs of 3-Phenyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid. The data below is representative of what would be generated in a typical drug discovery campaign.

CompoundR1R2R3Microsomal t½ (min)Hepatocyte t½ (min)Intrinsic Clearance (µL/min/mg protein)
Analog 1 HHH152546.2
Analog 2 FHH355019.8
Analog 3 HClH203034.7
Analog 4 HHOCH3121857.8
Analog 5 FHOCH3284024.8
Analog 6 HHCF3457015.4

Structure-Metabolism Relationships and Mechanistic Insights

The data presented in the table above reveals key structure-metabolism relationships that can guide the design of more stable analogs.

  • Blocking Sites of Metabolism: The unsubstituted parent compound, Analog 1 , exhibits moderate metabolic stability. A common site of metabolism for aromatic rings is hydroxylation, catalyzed by CYP enzymes.[17] The introduction of a fluorine atom on the phenyl ring (Analog 2 ) significantly increases the metabolic half-life. This is a classic medicinal chemistry strategy where a metabolically labile C-H bond is replaced with a more stable C-F bond, effectively blocking oxidative metabolism at that position.

  • Influence of Electron-Withdrawing and Donating Groups: The presence of a chlorine atom (Analog 3 ) offers a modest improvement in stability compared to the parent compound. In contrast, the electron-donating methoxy group (Analog 4 ) leads to a decrease in metabolic stability. This is likely due to the methoxy group making the phenyl ring more electron-rich and thus more susceptible to oxidative attack, particularly O-dealkylation. However, combining a fluorine atom with the methoxy group (Analog 5 ) partially rescues the stability, demonstrating the additive effects of structural modifications. The potent electron-withdrawing trifluoromethyl group (Analog 6 ) results in the most stable compound in this series, as it deactivates the phenyl ring towards oxidative metabolism.

Key Metabolic Pathways

The metabolism of N-heterocyclic compounds can be complex.[18][19] For the 3-Phenyl-1H-pyrrolo[2,3-b]pyridine core, several metabolic pathways are plausible:

  • Aromatic Hydroxylation: Oxidation of the phenyl ring or the pyrrolopyridine core.[17][20]

  • N-Oxidation: Oxidation of the pyridine nitrogen.

  • Oxidation of the Pyrrole Ring: The electron-rich pyrrole ring can be a target for oxidation.[17]

  • Conjugation (Phase II): The carboxylic acid moiety is a prime site for glucuronidation, a major Phase II metabolic pathway. This would be more evident in the hepatocyte assay.

G cluster_phase1 Phase I Metabolism (CYPs) cluster_phase2 Phase II Metabolism Parent Parent Compound (Analog 1) Hydroxylation Aromatic Hydroxylation (Phenyl Ring or Core) Parent->Hydroxylation N_Oxidation N-Oxidation (Pyridine Nitrogen) Parent->N_Oxidation Pyrrole_Oxidation Pyrrole Ring Oxidation Parent->Pyrrole_Oxidation Glucuronidation Glucuronidation (Carboxylic Acid) Parent->Glucuronidation Hydroxylation->Glucuronidation Excretion Excretion Hydroxylation->Excretion N_Oxidation->Excretion Pyrrole_Oxidation->Excretion Glucuronidation->Excretion

Caption: Plausible metabolic pathways for the analogs.

Conclusion

This guide has provided a framework for understanding and comparing the metabolic stability of 3-Phenyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid analogs. By employing robust in vitro assays such as the liver microsomal and hepatocyte stability assays, researchers can gain critical insights into the metabolic liabilities of their compounds. The illustrative data highlights how strategic structural modifications, such as the introduction of fluorine or electron-withdrawing groups, can significantly enhance metabolic stability. A thorough understanding of these structure-metabolism relationships is indispensable for the successful optimization of lead compounds and their progression through the drug discovery pipeline.

Detailed Experimental Protocols

Liver Microsomal Stability Assay Protocol
  • Compound Preparation: Prepare a 1 mM stock solution of the test compound in DMSO.

  • Reaction Mixture Preparation: In a 96-well plate, combine pooled human liver microsomes (final concentration 0.5 mg/mL) and phosphate buffer (pH 7.4).[8][11][21]

  • Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.[10][21]

  • Initiation of Reaction: Add the test compound (final concentration 1 µM) and NADPH (final concentration 1 mM) to initiate the reaction.[10][11]

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot of the reaction mixture to a new plate containing ice-cold acetonitrile with an internal standard to stop the reaction.[8][10]

  • Sample Processing: Centrifuge the plate to precipitate the proteins.

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to determine the remaining parent compound concentration.[10]

  • Data Analysis: Calculate the half-life (t½) and intrinsic clearance (Clint) from the disappearance of the parent compound over time.[21]

Hepatocyte Stability Assay Protocol
  • Hepatocyte Preparation: Thaw cryopreserved human hepatocytes according to the supplier's instructions and resuspend them in incubation medium to a final concentration of 0.5 x 10^6 viable cells/mL.[4][9]

  • Pre-incubation: Pre-incubate the hepatocyte suspension at 37°C in a humidified incubator with 5% CO2 for 10-15 minutes.[4]

  • Initiation of Reaction: Add the test compound (final concentration 1 µM) to the hepatocyte suspension.[4][9]

  • Time Points: At specified time points (e.g., 0, 15, 30, 60, 90, 120 minutes), transfer an aliquot of the cell suspension to a tube containing ice-cold acetonitrile with an internal standard.[8][9]

  • Sample Processing: Vortex the samples and centrifuge to pellet cell debris and precipitated proteins.[9]

  • Analysis: Transfer the supernatant for analysis by LC-MS/MS.[9][12]

  • Data Analysis: Determine the rate of disappearance of the parent compound to calculate the half-life and intrinsic clearance.[9]

References

  • Bio-Analytical Assay Methods for Estimation of Drugs in Human Plasma using LC–MS/MS: A Review. International Journal of Pharmaceutical Sciences. Available from: [Link]

  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism. protocols.io. Available from: [Link]

  • LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. Longdom Publishing. Available from: [Link]

  • Analytical Methods for Quantification of Drug Metabolites in Biological Samples. IntechOpen. Available from: [Link]

  • GLP Quantitative Bioanalysis using LC-MS/MS. Biotrial. Available from: [Link]

  • Metabolic Stability Assays. Merck Millipore. Available from: [Link]

  • Metabolic stability assay in human, rat, dog or mouse hepatocytes. protocols.io. Available from: [Link]

  • Hepatocyte Stability. Cyprotex. Available from: [Link]

  • ADME Microsomal Stability Assay. BioDuro. Available from: [Link]

  • Hepatocyte Stability Assay. Domainex. Available from: [Link]

  • Protocol for the Rat Hepatocyte Stability Assay. ResearchGate. Available from: [Link]

  • Quantitative bioanalysis by LC-MS/MS: a review. ResearchGate. Available from: [Link]

  • Microsomal Stability - In Vitro Assay. Charnwood Discovery. Available from: [Link]

  • Effect of pyridine on the expression of cytochrome P450 isozymes in primary rat hepatocyte culture. PubMed. Available from: [Link]

  • In vitro drug metabolism: for the selection of your lead compounds. MTTlab. Available from: [Link]

  • Synthesis and evaluation of novel 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives as potent and orally efficacious immunomodulators targeting JAK3. PubMed. Available from: [Link]

  • Metabolism of five membered nitrogen containing heterocycles. Hypha Discovery. Available from: [Link]

  • The Role of Cytochrom P450 in Drug Metabolism. International Journal of Research in Pharmacy and Allied Science. Available from: [Link]

  • Pyridine-containing substrate analogs are restricted from accessing the human cytochrome P450 8B1 active site by tryptophan 281. PubMed. Available from: [Link]

  • Comparison of metabolic pathways of different α-N-heterocyclic thiosemicarbazones. ResearchGate. Available from: [Link]

  • Comparison of metabolic pathways of different α-N-heterocyclic thiosemicarbazones. PMC. Available from: [Link]

  • The Role of CYP450 Enzymes in Drug Metabolism. Metabolon. Available from: [Link]

  • Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies. PMC. Available from: [Link]

  • Cytochrome P450 role in metabolism of drugs and chemicals. ResearchGate. Available from: [Link]

  • Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry. Available from: [Link]

  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI. Available from: [Link]

  • Discovery of 3,5-disubstituted-1H-pyrrolo[2,3-b]pyridines as potent inhibitors of the insulin-like growth factor-1 receptor (IGF-1R) tyrosine kinase. PubMed. Available from: [Link]

  • Properties and analysis of a stable derivative of pyrolline-5-carboxylic acid for use in metabolic studies. OSTI.GOV. Available from: [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. Available from: [Link]

Sources

Validation

The Evolution of Kinase Targeting: 3-Phenyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic Acid vs. Traditional Kinase Inhibitors

Executive Summary The development of small-molecule kinase inhibitors has historically been hindered by the highly conserved nature of the ATP-binding cleft across the human kinome. Traditional Type I inhibitors often ac...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of small-molecule kinase inhibitors has historically been hindered by the highly conserved nature of the ATP-binding cleft across the human kinome. Traditional Type I inhibitors often act as promiscuous ATP competitors, leading to broad-spectrum off-target toxicity. In contrast, the emergence of "privileged scaffolds"—specifically the 7-azaindole core—has redefined structure-based oncology drug design.

This guide objectively compares traditional kinase inhibitors with derivatives of 3-Phenyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid . By analyzing structural dynamics, quantitative performance metrics, and self-validating experimental protocols, we demonstrate how this specific modular pharmacophore enables the development of highly selective Type II inhibitors.

Mechanistic Paradigm Shift: Structural Causality

The Limitations of Traditional Inhibitors

First-generation kinase inhibitors (e.g., staurosporine and early quinazolines) rely heavily on massive hydrophobic bulk to outcompete ATP. Because they primarily target the active (DFG-in) conformation of the kinase without extending into unique allosteric pockets, they exhibit high potency but poor kinome selectivity, resulting in significant clinical adverse effects.

The 3-Phenyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic Acid Advantage

The 3-phenyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid scaffold operates as a highly tunable, three-dimensional vector system:

  • Hinge Binding (The 7-Azaindole Core): The pyridine nitrogen (hydrogen bond acceptor) and the pyrrole NH (hydrogen bond donor) form a precise bidentate interaction with the kinase hinge region. This perfectly mimics the N1 and N6 interactions of the natural adenine moiety of ATP[1].

  • Hydrophobic Pocket Engagement (The C3-Phenyl Group): The phenyl ring at the C3 position projects deep into the hydrophobic pocket adjacent to the gatekeeper residue. This interaction dictates isoform selectivity, as the size of the gatekeeper residue varies significantly across different kinases.

  • Solvent Channel & Allosteric Access (The C5-Carboxylic Acid): The true differentiator of this scaffold is the C5-carboxylic acid. It serves as a critical synthetic handle. By converting this acid into various amides, medicinal chemists can extend the molecule into the solvent-exposed channel or the DFG-out allosteric pocket. This functionalization has successfully yielded highly selective Type II CDK8 inhibitors[2] and potent JAK3 immunomodulators[3].

G cluster_0 Traditional Pan-Kinase Inhibitors cluster_1 3-Phenyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid T1 Large Hydrophobic Core T2 Promiscuous Hinge Binding T1->T2 T3 High Off-Target Toxicity T2->T3 A1 7-Azaindole Core A2 Bidentate H-Bonds (Hinge) A1->A2 D1 High Kinome Selectivity A2->D1 B1 3-Phenyl Group B2 Hydrophobic Pocket Access B1->B2 B2->D1 C1 5-Carboxylic Acid C2 DFG-out / Solvent Channel C1->C2 C2->D1

Structural determinants of 7-azaindole scaffolds enabling superior kinase selectivity.

Quantitative Performance Comparison

The modularity of the 7-azaindole scaffold translates directly into superior biochemical and cellular metrics. The table below summarizes the performance of a representative functionalized 3-phenyl-1H-pyrrolo[2,3-b]pyridine derivative (e.g., a targeted CDK8 inhibitor) against a traditional pan-kinase inhibitor.

MetricTraditional TKI (e.g., Staurosporine)7-Azaindole Derivative (e.g., CDK8 Targeted)
Primary Target IC₅₀ 1 - 10 nM (Broad spectrum)48.6 nM (Highly specific)[2]
Kinome Selectivity (S-score) S(10) > 0.5 (Poor selectivity)S(10) < 0.05 (Excellent selectivity)
Binding Mode Type I (Active DFG-in conformation)Type II (Inactive DFG-out allosteric pocket)
Cellular Phenotype Broad-spectrum cytotoxicity / ApoptosisTargeted cell cycle arrest (G2/M and S phases)[2]
In Vivo Application Limited by maximum tolerated dose (MTD)Robust tumor growth inhibition in xenografts[2]

Experimental Workflows & Protocols

To objectively validate the performance of 3-phenyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid derivatives, researchers must employ self-validating assay systems. The following protocols detail the methodologies required to prove both biochemical selectivity and intracellular target engagement.

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Purpose: To quantify the IC₅₀ of the inhibitor. TR-FRET is explicitly chosen over standard luminescence assays because it is a ratiometric method that eliminates false positives caused by the auto-fluorescence of highly conjugated aromatic scaffolds.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare the reaction buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Dilute the recombinant target kinase (e.g., CDK8 or JAK3) and the biotinylated peptide substrate to their optimal working concentrations.

  • ATP Optimization (Critical Step): Set the ATP concentration strictly at the apparent Km​ for the specific kinase. Causality: Using ATP at Km​ ensures the assay is highly sensitive to competitive inhibitors without artificially skewing the IC₅₀ due to overwhelming ATP concentrations.

  • Compound Titration: Dispense the 7-azaindole derivatives into a 384-well plate using an acoustic liquid handler (10-point dose-response, 1:3 serial dilution in DMSO).

  • Reaction: Add the kinase/substrate/ATP mixture to the compounds. Incubate for 60 minutes at room temperature.

  • Detection & Quenching: Stop the reaction by adding EDTA (to chelate Mg²⁺). Add the detection mixture containing a Europium (Eu)-labeled anti-phospho antibody and Streptavidin-APC.

  • Self-Validation & Readout: Read the plate on a multi-mode reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the Z'-factor. Rule: A Z'-factor > 0.6 is mandatory to confirm that the assay window is robust against background noise before any IC₅₀ curve fitting is performed.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Purpose: Biochemical assays do not account for cellular permeability or the high intracellular ATP concentration (~1-5 mM). CETSA thermodynamically validates that the inhibitor physically engages the target kinase inside living cells, proving the observed phenotype is not due to off-target cytotoxicity.

Step-by-Step Methodology:

  • Live Cell Incubation: Plate target cancer cells (e.g., HCT116 colorectal cancer cells) and incubate with the 7-azaindole derivative (at 5x IC₅₀) or DMSO vehicle for 1 hour at 37°C.

  • Thermal Profiling: Harvest the cells, wash with PBS, and aliquot equally into PCR tubes. Subject the tubes to a thermal gradient (e.g., 40°C to 65°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Cell Lysis: Lyse the cells using three rapid freeze-thaw cycles (liquid nitrogen to 37°C water bath). Causality: Mechanical freeze-thawing is preferred over harsh chemical detergents that might artificially disrupt protein-ligand complexes.

  • Ultracentrifugation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C. The supernatant contains the soluble (folded) protein, while the pellet contains denatured/precipitated protein.

  • Detection: Resolve the soluble fractions via SDS-PAGE and perform a Western Blot probing for the target kinase.

  • Self-Validation & Analysis: Calculate the shift in aggregation temperature ( ΔTagg​ ). Causality: Ligand binding thermodynamically stabilizes the folded state of the kinase. A positive ΔTagg​ strictly confirms intracellular target engagement[2].

CETSA N1 1. Live Cell Incubation (Inhibitor vs DMSO) N2 2. Thermal Gradient (40°C to 65°C) N1->N2 N3 3. Cell Lysis (Freeze-Thaw Cycles) N2->N3 N4 4. Ultracentrifugation (Isolate Soluble Fraction) N3->N4 N5 5. Western Blot (Target Kinase Detection) N4->N5 N6 6. Calculate ΔTagg (Target Engagement Confirmation) N5->N6

CETSA workflow validating intracellular target engagement of kinase inhibitors.

Conclusion

The transition from flat, promiscuous ATP competitors to highly modular scaffolds like 3-phenyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid represents a critical leap in oncology drug development. By exploiting the bidentate hinge-binding properties of the 7-azaindole core and utilizing the C5-carboxylic acid as a vector for allosteric pocket engagement, researchers can engineer Type II inhibitors with unprecedented kinome selectivity and in vivo efficacy[4].

References

  • Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. NIH/PMC. 4

  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. J-Stage. 1

  • Pyrrolo[2,3-b]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. J-Stage. 3

  • Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. ACS Publications. 2

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Phenyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic Acid

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 3-Phenyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid. The following protocols a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 3-Phenyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid. The following protocols are designed to ensure the safe handling and disposal of this compound, grounded in established safety principles and regulatory guidelines.

Hazard Identification and Risk Assessment

3-Phenyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid is a heterocyclic compound that requires careful handling due to its potential health effects. Based on safety data for the compound and structurally related chemicals, the primary hazards are categorized as follows:

Hazard ClassificationDescriptionPrimary Routes of Exposure
Skin Irritation Causes skin irritation upon direct contact.[1][2][3][4]Dermal
Serious Eye Irritation Causes serious eye irritation and potential damage.[1][2][3][4]Ocular
Respiratory Irritation May cause respiratory irritation if inhaled as a dust.[4]Inhalation
Harmful if Swallowed May be harmful if ingested.[1][4][5]Ingestion

Given these hazards, a comprehensive personal protective equipment (PPE) strategy is mandatory to minimize exposure and ensure a safe laboratory environment.

Essential Personal Protective Equipment (PPE) Protocol

The selection of PPE is not merely a checklist; it is a dynamic risk mitigation strategy. The following recommendations are based on a thorough evaluation of the compound's properties and potential for exposure during typical laboratory procedures.

Eye and Face Protection: The First Line of Defense

Direct contact with 3-Phenyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid can cause serious eye irritation.[1][3][4] Therefore, robust eye and face protection is non-negotiable.

  • Minimum Requirement: At all times within the laboratory where this compound is handled, ANSI Z87.1-compliant safety glasses with side shields are required.[6][7]

  • Recommended for Liquid Handling: When working with solutions of the compound or when there is a risk of splashing, chemical splash goggles are highly recommended.[6][7]

  • High-Risk Operations: For procedures with a significant risk of splashing, such as large-scale reactions or transfers, a face shield must be worn in addition to safety glasses or goggles.[6][7] It is critical to remember that a face shield alone does not provide adequate eye protection.[7]

Hand Protection: Preventing Dermal Exposure

The compound is known to cause skin irritation.[1][2][3][4] Proper glove selection and use are critical to prevent dermal contact.

  • Glove Selection: Nitrile gloves are a suitable choice for providing protection against incidental contact with a broad range of chemicals.[6][8] However, for prolonged handling or in situations with a high risk of exposure, it is imperative to consult the glove manufacturer's chemical resistance guide to ensure compatibility.

  • Glove Inspection: Before each use, visually inspect gloves for any signs of degradation, punctures, or tears.[6]

  • Proper Technique: Employ the proper glove removal technique (without touching the glove's outer surface) to avoid skin contact with the product. Contaminated gloves should be disposed of immediately in accordance with institutional and local regulations. Always wash hands thoroughly with soap and water after removing gloves.[1][3]

Body Protection: Shielding Against Spills and Splashes

Body protection is a crucial barrier against accidental spills and contamination of personal clothing.

  • Laboratory Coat: A flame-resistant lab coat is required for all work with this chemical.[7] The lab coat should be fully buttoned to provide maximum coverage.[6]

  • Personal Clothing: Long pants and closed-toe, closed-heel shoes are mandatory in the laboratory.[6][7] Fabrics such as polyester and acrylic should be avoided in favor of natural fibers like cotton.[6]

Respiratory Protection: Mitigating Inhalation Risks

While engineering controls are the primary method for mitigating inhalation exposure, respiratory protection may be necessary in certain situations.

  • Engineering Controls: All handling of solid 3-Phenyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid that may generate dust should be performed in a certified chemical fume hood to ensure adequate ventilation.[1][7][9][10]

  • Respirator Use: If engineering controls are not sufficient to maintain exposure below permissible limits, or if there is a potential for significant aerosolization, a NIOSH/MSHA or European Standard EN 149 approved respirator is required.[5] The use of a respirator necessitates a formal respiratory protection program, including fit testing and medical evaluation.[6]

Operational and Disposal Plans

A systematic approach to handling and disposal is essential for maintaining a safe laboratory environment.

Step-by-Step Handling Procedure
  • Preparation: Before handling the compound, ensure that the work area (preferably a chemical fume hood) is clean and uncluttered. Confirm that an eyewash station and safety shower are readily accessible.[1][5]

  • Donning PPE: Put on all required PPE as outlined in Section 2.

  • Weighing and Transfer: When weighing the solid, use a spatula to carefully transfer the material, avoiding the creation of dust.[1][9][10]

  • In Solution: When preparing solutions, add the solid to the solvent slowly to prevent splashing.

  • Post-Handling: After handling, decontaminate all surfaces and equipment.

  • Doffing PPE: Remove PPE in the reverse order it was put on, taking care to avoid self-contamination.

  • Hygiene: Wash hands and any exposed skin thoroughly with soap and water.[1][3]

Disposal Plan

All waste containing 3-Phenyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid must be treated as hazardous waste.

  • Waste Collection: Collect all solid waste, contaminated consumables (e.g., gloves, weighing paper), and solutions in a clearly labeled, sealed, and appropriate hazardous waste container.

  • Disposal: Dispose of the contents and the container at an approved waste disposal plant in accordance with all local, state, and federal regulations.[1] Do not release into the environment.[1]

Emergency Procedures

In the event of an accidental exposure, immediate and appropriate first aid is crucial.

Exposure RouteFirst-Aid Measures
Eye Contact Immediately rinse cautiously with water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][3][5][9][10]
Skin Contact Take off immediately all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice/attention.[1][3][9]
Inhalation Remove the person to fresh air and keep them comfortable for breathing. If you feel unwell, call a poison center or doctor.[1][9][10]
Ingestion Clean mouth with water and drink plenty of water afterward. Do not induce vomiting. Seek medical attention if you feel unwell.[1][5][9][10]

Workflow for Safe Handling and Disposal

The following diagram illustrates the critical steps for the safe handling and disposal of 3-Phenyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response prep_area 1. Prepare Work Area (Fume Hood) check_safety 2. Verify Eyewash/ Safety Shower Access prep_area->check_safety don_ppe 3. Don Required PPE check_safety->don_ppe weigh_transfer 4. Weigh & Transfer (Avoid Dust) don_ppe->weigh_transfer in_solution 5. Prepare Solution (Avoid Splashes) weigh_transfer->in_solution decontaminate 6. Decontaminate Surfaces in_solution->decontaminate dispose_waste 7. Collect Hazardous Waste decontaminate->dispose_waste doff_ppe 8. Doff PPE Correctly dispose_waste->doff_ppe wash_hands 9. Wash Hands Thoroughly doff_ppe->wash_hands exposure Exposure Event first_aid Administer First Aid (See Section 4) exposure->first_aid medical_attention Seek Medical Attention first_aid->medical_attention

Caption: Workflow for handling and disposal of the compound.

References

  • 3-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid. NextSDS. [Link]

  • Chemical Safety: Personal Protective Equipment. University of California, Santa Barbara. [Link]

  • Lab Safety Equipment & PPE. ChemTalk. [Link]

  • Personal Protective Equipment in Chemistry. Dartmouth College Environmental Health and Safety. [Link]

  • Protective Equipment. American Chemistry Council. [Link]

  • Protective Gear for Chemical Handling Must-Have Equipment. (2024, August 27). SAMS Solutions. [Link]

  • 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 1-[(1,1-dimethylethyl)dimethylsilyl]- SDS. ChemSrc. [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.